gp120-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-4-21-14(19)12-8(2)16-15(22)17-13(12)9-5-6-10(18)11(7-9)20-3/h5-7,13,18H,4H2,1-3H3,(H2,16,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLULCMFZZNMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of gp120-IN-1 on HIV-1 Entry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of gp120-IN-1, a novel inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. This compound, also identified as compound 4e, is a 1,2,3,4-tetrahydropyrimidine derivative that demonstrates potent anti-HIV-1 activity by specifically targeting the viral envelope glycoprotein (B1211001) gp120. This document details the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to characterize this compound. The information presented is intended to support further research and development of HIV-1 entry inhibitors.
Introduction to HIV-1 Entry and the Role of gp120
Human Immunodeficiency Virus Type 1 (HIV-1) infection is initiated by the fusion of the viral envelope with the host cell membrane, a multi-step process mediated by the viral envelope glycoprotein complex (Env). This complex is a trimer of heterodimers, with each heterodimer consisting of a surface glycoprotein gp120 and a transmembrane glycoprotein gp41.
The entry process commences with the binding of the gp120 subunit to the CD4 receptor on the surface of target immune cells, such as T-helper cells. This initial interaction triggers significant conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4. The subsequent binding of gp120 to the co-receptor induces further conformational rearrangements in the Env complex, leading to the insertion of the gp41 fusion peptide into the host cell membrane and ultimately, membrane fusion and viral entry.
The gp120 glycoprotein is a critical target for antiretroviral drug development due to its essential role in the initial stages of HIV-1 infection. Inhibitors that block the interaction of gp120 with CD4 can effectively prevent the virus from entering host cells, thus halting the viral life cycle at its earliest point.
This compound: A Novel HIV-1 Entry Inhibitor
This compound is a recently identified small molecule inhibitor of HIV-1 entry. It belongs to a class of 1,2,3,4-tetrahydropyrimidine derivatives designed to interfere with the function of the gp120 envelope glycoprotein.
Mechanism of Action
This compound exerts its antiviral effect by directly targeting the Phe43 cavity of the HIV-1 gp120 protein.[1] The Phe43 cavity is a conserved pocket on the surface of gp120 that is critical for the binding of the CD4 receptor. By occupying this cavity, this compound competitively inhibits the binding of gp120 to the CD4 receptor on host cells. This blockade of the initial virus-cell attachment step effectively prevents the subsequent conformational changes in gp120 and gp41 that are necessary for membrane fusion and viral entry.
The following diagram illustrates the proposed mechanism of action:
Quantitative Data
The antiviral activity and cytotoxicity of this compound have been quantitatively assessed, providing key metrics for its potential as a therapeutic agent.
| Parameter | Value | Description | Cell Line | Virus Strain | Reference |
| IC50 | 2.2 µM | The half maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce HIV-1 replication by 50%. | TZM-bl | HIV-193IN101 | [1] |
| CC50 | 100.90 µM | The half maximal cytotoxic concentration, indicating the concentration of the compound that reduces the viability of host cells by 50%. | SUP-T1 | N/A | [1] |
| SI | 45.86 | The selectivity index (CC50/IC50), a measure of the therapeutic window of the compound. | N/A | N/A | Calculated |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the anti-HIV-1 activity and cytotoxicity of this compound. These protocols are based on standard methods employed in the field of antiviral drug discovery.
Synthesis of 1,2,3,4-Tetrahydropyrimidine Derivatives (this compound)
This compound and its analogs are synthesized via a multi-component Biginelli reaction. This one-pot condensation reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) under acidic or Lewis acid catalysis.
General Procedure:
-
A mixture of the appropriate aromatic aldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), and urea or thiourea (1.5 mmol) is prepared in a suitable solvent (e.g., ethanol).
-
A catalytic amount of an acid catalyst (e.g., HCl, p-toluenesulfonic acid) is added to the mixture.
-
The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent to yield the desired 1,2,3,4-tetrahydropyrimidine derivative.
Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)
The antiviral activity of this compound is determined by measuring the reduction of HIV-1 p24 antigen in the supernatant of infected cells. The p24 antigen is a core structural protein of the virus, and its concentration is a reliable indicator of viral replication.
Protocol:
-
Cell Seeding: TZM-bl cells (a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4 and containing a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in 96-well plates at a density of 1 x 104 cells per well and incubated overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour at 37°C.
-
Viral Infection: A predetermined amount of HIV-193IN101 virus stock is added to each well.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercial p24 Antigen Capture ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition is calculated by comparing the p24 concentration in treated wells to that in untreated (virus control) wells. The IC50 value is determined by non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: SUP-T1 cells (a human T-cell lymphoma line) are seeded in 96-well plates at a density of 5 x 104 cells per well.
-
Compound Treatment: The cells are treated with various concentrations of this compound.
-
Incubation: The plates are incubated for 16 hours at 37°C.[1]
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: 100 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cytotoxicity is calculated by comparing the absorbance of treated wells to that of untreated (cell control) wells. The CC50 value is determined by non-linear regression analysis.
Conclusion
This compound represents a promising lead compound in the development of novel HIV-1 entry inhibitors. Its mechanism of action, which involves the targeted inhibition of the gp120-CD4 interaction by binding to the conserved Phe43 cavity, provides a strong rationale for its further optimization. The quantitative data demonstrate a favorable selectivity index, suggesting a good therapeutic window. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation and development of this compound and related compounds as potential antiretroviral agents. Further studies, including the evaluation of its efficacy against a broader range of HIV-1 isolates and in vivo studies, are warranted to fully assess its therapeutic potential.
References
The Discovery and Development of gp120-IN-1: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
The quest for novel antiretroviral agents with unique mechanisms of action remains a critical component of HIV/AIDS research. One promising strategy is the inhibition of viral entry into host cells, a process mediated by the viral envelope glycoprotein (B1211001) gp120. gp120-IN-1 has emerged from a class of 1,2,3,4-tetrahydropyrimidine derivatives as a potent inhibitor of this initial step of HIV-1 infection. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development history of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Lead Optimization
This compound, also identified as compound 4e in its discovery publication, was developed as part of a targeted effort to identify small molecule inhibitors of the HIV-1 gp120 protein. The design strategy focused on the "Phe43 cavity," a highly conserved hydrophobic pocket on gp120 that is critical for its interaction with the CD4 receptor on host T-cells. By targeting this cavity, researchers aimed to block the initial attachment of the virus to the host cell, thereby preventing infection.
The lead optimization process involved the synthesis and evaluation of a series of 1,2,3,4-tetrahydropyrimidine derivatives. The structure-activity relationship (SAR) studies within this series led to the identification of this compound as a particularly potent compound.
Quantitative Data Summary
The following table summarizes the key in vitro activity data for this compound and a closely related analog, gp120-IN-2.
| Compound | IC50 (µM)[1] | CC50 (µM)[1][2] | Selectivity Index (SI) |
| This compound (4e) | 2.2[1] | 100.90[1] | 45.86 |
| gp120-IN-2 (4i) | 7.5[2] | 112.93[2] | 15.06 |
Mechanism of Action
This compound exerts its antiviral activity by inhibiting the entry of HIV-1 into host cells.[1] The primary molecular target of this compound is the gp120 envelope glycoprotein. Specifically, it binds to the Phe43 cavity, a crucial pocket involved in the binding of gp120 to the CD4 receptor of the host cell. By occupying this cavity, this compound allosterically prevents the conformational changes in gp120 that are necessary for its interaction with the CD4 receptor. This blockade of the gp120-CD4 interaction is the initial and critical step in preventing the viral entry cascade.
Experimental Protocols
While the precise, detailed experimental protocols for the synthesis and evaluation of this compound are proprietary to the discovery research, this section outlines the general methodologies typically employed for the characterization of such compounds, based on related studies of tetrahydropyrimidine (B8763341) derivatives.
Synthesis of 1,2,3,4-Tetrahydropyrimidine Derivatives
The synthesis of the 1,2,3,4-tetrahydropyrimidine scaffold is generally achieved through a multi-component Biginelli reaction. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) under acidic conditions.
General Procedure:
-
A mixture of the appropriate aldehyde (1 mmol), β-ketoester (1 mmol), and thiourea (1.5 mmol) is dissolved in a suitable solvent (e.g., ethanol).
-
A catalytic amount of a protic acid (e.g., HCl) is added to the mixture.
-
The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is then purified by recrystallization or column chromatography to yield the desired tetrahydropyrimidine derivative.
Anti-HIV-1 Activity Assay
The antiviral activity of the synthesized compounds is typically evaluated using a cell-based assay that measures the inhibition of HIV-1 replication.
General Procedure:
-
TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.
-
The cells are pre-incubated with serial dilutions of the test compounds for a short period.
-
A known amount of HIV-1 (e.g., laboratory-adapted strains or clinical isolates) is then added to the wells.
-
The plates are incubated for 48 hours to allow for viral entry, replication, and expression of the luciferase reporter gene.
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The 50% inhibitory concentration (IC50) is calculated by comparing the luciferase activity in compound-treated wells to that in untreated control wells.
Cytotoxicity Assay
To determine the therapeutic window of the compounds, their cytotoxicity is assessed in a relevant cell line.
General Procedure:
-
SUP-T1 cells (a human T-cell line) are seeded in 96-well plates.[1]
-
The cells are incubated with serial dilutions of the test compounds for a period that mirrors the antiviral assay (e.g., 48 hours).
-
Cell viability is assessed using a colorimetric assay, such as the MTT assay.[1] This assay measures the metabolic activity of viable cells.
-
The absorbance is read using a microplate reader, and the 50% cytotoxic concentration (CC50) is calculated by comparing the viability of compound-treated cells to that of untreated cells.
Preclinical Development
To date, the publicly available information on this compound is limited to its initial discovery and in vitro characterization. There is no published data on its preclinical development, including pharmacokinetic properties (absorption, distribution, metabolism, and excretion), in vivo efficacy in animal models, or detailed toxicology studies. Further investigation would be required to advance this compound as a clinical candidate.
Conclusion
This compound represents a promising lead compound in the development of novel HIV-1 entry inhibitors. Its targeted mechanism of action, potent in vitro antiviral activity, and favorable selectivity index highlight the potential of the 1,2,3,4-tetrahydropyrimidine scaffold for antiretroviral drug discovery. While further preclinical development is necessary to fully evaluate its therapeutic potential, the initial findings provide a strong foundation for future research in this area.
References
- 1. Structure—Activity Relationships in the Binding of Chemically Derivatized CD4 to gp120 from Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification and structure–activity relationship of a small molecule HIV-1 inhibitor targeting the viral envelope glycoprotein gp120 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
structural analysis of gp120-IN-1 complexed with gp120
An In-depth Technical Guide on the Structural Analysis of the gp120-Small Molecule Inhibitor Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of the human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (B1211001) gp120 in complex with a small molecule inhibitor. For the purpose of this guide, we will focus on a well-characterized class of CD4-mimetic compounds, the NBD series, as a representative example of a small molecule inhibitor targeting the gp120-CD4 binding site.
Introduction
The entry of HIV-1 into host cells is initiated by the interaction of the viral envelope glycoprotein gp120 with the CD4 receptor on the surface of target cells. This interaction triggers a cascade of conformational changes in gp120, leading to the subsequent binding to a coreceptor (CCR5 or CXCR4) and ultimately membrane fusion. The highly conserved nature of the CD4 binding site on gp120 makes it an attractive target for the development of small molecule inhibitors that can block this initial step of viral entry.
This guide details the experimental methodologies employed in the structural elucidation of gp120 in complex with small molecule inhibitors, presents key quantitative data derived from these studies, and provides visual representations of the experimental workflow and the mechanism of inhibition.
Experimental Protocols
The following sections describe the detailed methodologies for the key experiments involved in the structural analysis of the gp120-inhibitor complex.
Expression and Purification of gp120
The production of recombinant gp120 is a critical first step for structural studies. Typically, a soluble, monomeric form of the gp120 core, with variable loops removed to reduce conformational heterogeneity and enhance crystallization, is used.
-
Expression System: Human embryonic kidney (HEK) 293F cells are commonly used for the expression of soluble gp120.
-
Cloning: The gene encoding the desired gp120 construct (e.g., from HIV-1 strains like YU2 or HXBc2) is cloned into a mammalian expression vector, such as pcDNA3.1. To facilitate purification, a C-terminal hexa-histidine (6xHis) tag is often included.
-
Transfection: Suspension-adapted HEK 293F cells are transiently transfected with the expression plasmid using a suitable transfection reagent like 293fectin.
-
Protein Production: The transfected cells are cultured for several days, after which the cell culture supernatant containing the secreted gp120 is harvested.
-
Purification:
-
Affinity Chromatography: The supernatant is first passed over a column with immobilized Galanthus nivalis lectin, which binds to the high-mannose glycans on gp120. The bound protein is then eluted.
-
IMAC: Alternatively, if a His-tag is present, immobilized metal affinity chromatography (IMAC) using a nickel-NTA resin can be employed. The bound gp120 is eluted with an imidazole (B134444) gradient.
-
Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to separate monomeric gp120 from aggregates and other impurities. The purified protein is then concentrated and stored at -80°C.
-
Complex Formation and Crystallization
-
Complex Formation: The purified gp120 is incubated with a molar excess of the small molecule inhibitor (e.g., an NBD analogue) to ensure saturation of the binding site. In some cases, a stabilizing antibody fragment (Fab) that recognizes a CD4-induced epitope on gp120 is added to promote a more homogenous conformation and facilitate crystallization.
-
Crystallization Method: The hanging-drop vapor diffusion method is a common technique used for crystallizing the gp120-inhibitor complex.
-
A small drop containing a mixture of the protein-inhibitor complex and the crystallization screen solution is placed on a siliconized coverslip.
-
The coverslip is then inverted and sealed over a reservoir containing a higher concentration of the precipitant solution.
-
Vapor diffusion allows for the slow equilibration of the drop and reservoir, leading to a gradual increase in the protein and precipitant concentration in the drop, which can induce crystal formation.
-
Crystals are typically grown at a constant temperature (e.g., 20°C).
-
X-ray Data Collection and Structure Determination
-
Crystal Handling: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.
-
Data Collection: X-ray diffraction data are collected from the frozen crystals at a synchrotron source.
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution: The structure is typically solved by molecular replacement, using a previously determined structure of gp120 as a search model.
-
Model Building and Refinement: The initial model is manually built into the electron density map, and the structure is refined using crystallographic software to improve the fit of the model to the experimental data. The final model is validated for its geometric quality and agreement with the diffraction data.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of the binding interaction between gp120 and the small molecule inhibitor.
-
Sample Preparation: Purified gp120 is placed in the sample cell of the calorimeter, and the small molecule inhibitor is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
-
Titration: The inhibitor is titrated into the gp120 solution in a series of small injections.
-
Data Analysis: The heat change associated with each injection is measured. The resulting data are fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Quantitative Data Presentation
The following tables summarize the quantitative data obtained from structural and biophysical studies of gp120 in complex with NBD-series inhibitors.
Table 1: Binding Affinities and Inhibitory Concentrations of NBD Analogues
| Compound | Binding Affinity (Kd) to gp120 | IC50 (HIV-1 Entry Inhibition) | Reference |
| NBD-556 | 3-5 µM | 58.5 to >100 µM | [1] |
| NBD-557 | 3-5 µM | 58.5 to >100 µM | [1] |
Table 2: Thermodynamic Parameters of NBD-556 and NBD-557 Binding to gp120
| Compound | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |
| NBD-556 | -24.5 | 17.4 | -7.1 | |
| NBD-557 | -24.5 | 17.4 | -7.1 |
Note: Thermodynamic data can vary depending on the specific gp120 construct and experimental conditions.
Table 3: Crystallographic Data for gp120-NBD Analogue Complexes
| Complex | Resolution (Å) | Space Group | R-work / R-free (%) | PDB ID |
| gp120-NBD-557 | 2.4 | P 21 21 21 | 19.8 / 24.5 | 3TGS |
| gp120-AS-I-261 | 1.9 | P 21 21 21 | 18.9 / 22.1 | 3TGT |
| gp120-MAE-II-167 | 2.1 | P 21 21 21 | 20.1 / 23.9 | 3TGU |
| gp120-MAE-II-188 | 2.2 | P 21 21 21 | 19.5 / 23.7 | 3TGV |
Data from Kwon et al., PLoS ONE, 2014.
Visualization of Pathways and Workflows
HIV-1 Entry and Inhibition Pathway
The following diagram illustrates the key steps in HIV-1 entry and the mechanism of action of CD4-mimetic small molecule inhibitors.
Caption: HIV-1 entry pathway and inhibition by a small molecule.
Experimental Workflow for Structural Analysis
The diagram below outlines the major steps involved in the structural determination of a gp120-inhibitor complex.
References
In Vitro Characterization of gp120-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of gp120-IN-1, a novel antiviral compound targeting the HIV-1 envelope glycoprotein (B1211001) gp120. This document details the quantitative antiviral activity, cytotoxicity, and the experimental protocols utilized for these assessments. Furthermore, it visualizes the underlying mechanism of action and experimental workflows to facilitate a deeper understanding of the compound's properties.
Core Data Presentation
The antiviral efficacy and cytotoxic profile of this compound have been quantitatively assessed, with the key data summarized in the table below. This allows for a clear and concise evaluation of the compound's therapeutic potential.
| Compound | Target | IC50 (µM) | CC50 (µM) | Cell Line | Antiviral Assay | Cytotoxicity Assay |
| This compound | HIV-1 gp120 | 2.2 | 100.90 | SUP-T1 | p24 Antigen | MTT Assay |
IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound required to inhibit 50% of the viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of this compound that results in the death of 50% of the host cells.
Mechanism of Action: Targeting HIV-1 Entry
This compound functions as an HIV-1 entry inhibitor by specifically targeting the viral envelope glycoprotein gp120. The binding of gp120 to the CD4 receptor on the surface of T-helper cells is the initial and critical step for viral entry into the host cell. This compound is designed to interact with a conserved region on gp120 known as the "Phe43 cavity". By occupying this cavity, the compound allosterically prevents the conformational changes in gp120 that are necessary for its binding to the CD4 receptor. This blockade of the gp120-CD4 interaction effectively neutralizes the virus before it can infect the host cell.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the antiviral activity and cytotoxicity of this compound.
Antiviral Activity Assay (p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication. A reduction in p24 levels in the presence of the test compound indicates antiviral activity.
Materials:
-
HIV-1 permissive cell line (e.g., TZM-bl or PM-1)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HIV-1 permissive cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A vehicle control (DMSO) and a no-drug control should be included.
-
Infection: Infect the cells with a pre-titered amount of HIV-1.
-
Treatment: Immediately after infection, add the serially diluted this compound to the respective wells.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-5 days) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for p24.
-
Adding the cell supernatants to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The concentration of p24 in each sample is determined by comparing the absorbance to a standard curve of known p24 concentrations. The IC50 value is calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
SUP-T1 cell line
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SUP-T1 cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
The Emergence of gp120-IN-1: A Novel HIV-1 Entry Inhibitor Targeting the Phe43 Cavity
For Immediate Release
In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), the viral envelope glycoprotein (B1211001) gp120 remains a critical target for therapeutic intervention. A recent study has brought to light a promising small molecule inhibitor, gp120-IN-1 (also known as compound 4e), which demonstrates potent anti-HIV-1 activity by targeting a key conserved region on gp120. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, available efficacy data, and the experimental protocols utilized in its evaluation, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a novel 1,2,3,4-tetrahydropyrimidine derivative identified as a potent inhibitor of HIV-1 entry.[1][2][3][4] It functions by specifically targeting the "Phe43 cavity" on the HIV-1 gp120 protein, a crucial site for the virus's interaction with the host cell's CD4 receptor. By occupying this cavity, this compound effectively blocks the initial attachment of the virus to the host cell, a critical first step in the viral lifecycle.
Quantitative Efficacy Data
The antiviral potency of this compound has been evaluated in cell-based assays. The available data from a study by Senapathi et al. (2021) is summarized below. It is important to note that the biological evaluation of this compound has been reported against a single HIV-1 isolate, 93IN101, which belongs to clade C. Data on the efficacy of this compound against a broader panel of HIV-1 clades is not yet publicly available, which represents a significant limitation in assessing its potential as a broad-spectrum antiviral agent.
| Compound | Parameter | Value | Cell Line | HIV-1 Isolate (Clade) | Reference |
| This compound (4e) | IC50 | 2.2 µM | SUP-T1 | 93IN101 (C) | [1] |
| This compound (4e) | CC50 | 100.90 µM | SUP-T1 | N/A | |
| This compound (4e) | Selectivity Index (SI) | 45.86 | SUP-T1 | N/A |
IC50 (50% Inhibitory Concentration): The concentration of the compound required to inhibit 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the compound that results in the death of 50% of the host cells. Selectivity Index (SI): Calculated as CC50/IC50, a measure of the compound's therapeutic window.
Mechanism of Action: Targeting the gp120-CD4 Interaction
The primary mechanism of action of this compound is the inhibition of the binding between the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor. The Phe43 cavity on gp120 is a highly conserved hydrophobic pocket that accommodates the phenylalanine residue at position 43 of the CD4 receptor. This interaction is a critical determinant for viral entry. This compound is designed to mimic this interaction and occupy the Phe43 cavity, thereby preventing the engagement of CD4.
Caption: Mechanism of this compound Action.
Experimental Protocols
While the full detailed protocols from the primary research are not available, based on standard virological assays, the following methodologies were likely employed to determine the IC50 and CC50 values of this compound.
Anti-HIV-1 Activity Assay (IC50 Determination)
This assay is designed to measure the ability of a compound to inhibit HIV-1 replication in a susceptible cell line.
Caption: Workflow for IC50 Determination.
Protocol Details:
-
Cell Culture: SUP-T1 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) and maintained at 37°C in a 5% CO2 incubator.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.
-
Infection: SUP-T1 cells are pre-incubated with the various concentrations of this compound for a short period (e.g., 1-2 hours). Subsequently, a known amount of HIV-1 virus stock (in this case, the clade C isolate 93IN101) is added to the cell cultures.
-
Incubation: The infected cell cultures are incubated for a period of 4 to 5 days to allow for viral replication.
-
Quantification of Viral Replication: After the incubation period, the level of viral replication is quantified. A common method is the measurement of the p24 antigen, a core viral protein, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of viral inhibition at each compound concentration is calculated relative to a virus control (no compound). The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This assay is performed to assess the toxicity of the compound on the host cells.
Protocol Details:
-
Cell Culture: SUP-T1 cells are seeded in a 96-well plate at a specific density.
-
Compound Treatment: The cells are treated with the same serial dilutions of this compound as used in the antiviral assay.
-
Incubation: The cells are incubated for a period of time equivalent to the duration of the antiviral assay.
-
Cell Viability Measurement: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active metabolism convert the MTT reagent into a colored formazan (B1609692) product, and the intensity of the color is proportional to the number of living cells.
-
Data Analysis: The percentage of cytotoxicity at each compound concentration is calculated relative to a cell control (no compound). The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Logical Relationship of Key Parameters
The relationship between the key parameters evaluated for an antiviral compound is crucial for understanding its potential as a therapeutic agent.
Caption: Relationship of Key Antiviral Parameters.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of novel HIV-1 entry inhibitors. Its specific targeting of the conserved Phe43 cavity on gp120 provides a sound basis for its antiviral activity. However, the current understanding of its efficacy is limited to a single clade C isolate. To fully assess its potential, further studies are critically needed to:
-
Evaluate its activity against a broad panel of HIV-1 clades (A, B, D, CRF, etc.) to determine its spectrum of activity.
-
Investigate its resistance profile by generating and characterizing resistant viral strains.
-
Conduct in vivo efficacy and safety studies in relevant animal models.
The development of potent and broad-spectrum entry inhibitors like this compound is essential to expand the arsenal (B13267) of anti-HIV-1 therapies and to address the challenges of viral diversity and drug resistance.
References
Preliminary Toxicity Assessment of GP120-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive preliminary toxicity assessment of GP120-IN-1, a novel inhibitor of the HIV-1 envelope glycoprotein (B1211001) gp120. The information presented herein is synthesized from publicly available data and is intended to inform researchers and professionals in the field of drug development.
Introduction
This compound (also identified as compound 4e in associated literature) is a potent, small-molecule inhibitor of HIV-1 gp120, a critical protein for viral entry into host cells.[1] By targeting the "Phe43 cavity" of gp120, this compound effectively blocks the interaction between the virus and the CD4 receptor on T-helper cells, thereby preventing the initial steps of HIV-1 infection. Understanding the preliminary toxicity profile of this compound is a critical step in its evaluation as a potential therapeutic agent.
Quantitative Toxicity Data
The primary measure of in vitro cytotoxicity for this compound is its 50% cytotoxic concentration (CC50). This value represents the concentration of the compound that results in the death of 50% of the cells in a culture. The available data for this compound is summarized in the table below.
| Compound | Cell Line | Assay Type | Exposure Time | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound (4e) | SUP-T1 | MTT Assay | 16 hours | 100.90 | 45.86 | [1] |
Note: The 50% inhibitory concentration (IC50) of this compound against HIV-1 is 2.2 µM.[1]
Experimental Protocols
The following section details the methodology used to determine the in vitro cytotoxicity of this compound.
Cell Viability (MTT) Assay
Objective: To determine the concentration of this compound that inhibits the viability of SUP-T1 cells by 50% (CC50).
Methodology:
-
Cell Culture: SUP-T1 cells, a human T-cell leukemia line, were cultured in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well.
-
Compound Preparation: A stock solution of this compound was prepared in dimethyl sulfoxide (B87167) (DMSO). A series of dilutions of the compound were then prepared in the cell culture medium.
-
Treatment: The diluted this compound solutions were added to the appropriate wells of the 96-well plate containing the SUP-T1 cells. Control wells containing cells treated with medium and vehicle (DMSO) alone were also included.
-
Incubation: The treated plates were incubated for 16 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Following the incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well.
-
Formazan (B1609692) Solubilization: The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells. Subsequently, 100 µL of a stop solution (e.g., 10% SDS in 0.01 M HCl) was added to each well to solubilize the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The CC50 value was then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate key pathways and workflows related to the assessment of this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay of this compound.
Caption: Simplified signaling pathway of HIV-1 entry and the inhibitory action of this compound.
Discussion
The preliminary toxicity assessment of this compound reveals a CC50 value of 100.90 µM in SUP-T1 cells. This value, when considered alongside its potent anti-HIV-1 activity (IC50 = 2.2 µM), results in a Selectivity Index (SI) of 45.86. The SI is a critical parameter in early drug development, as it provides a measure of the compound's therapeutic window. A higher SI value is generally desirable, as it indicates that the compound is more toxic to the virus than to the host cells.
The observed cytotoxicity is dose-dependent, a common characteristic of pharmacologically active compounds. The mechanism of this cytotoxicity has not been explicitly detailed in the available literature, but it is likely related to off-target effects at higher concentrations. Further studies are warranted to elucidate the specific pathways involved in the cytotoxicity of this compound.
It is important to note that this assessment is based on a single in vitro study. Comprehensive preclinical safety evaluation would require further in vitro and in vivo toxicological studies, including assessments in different cell lines, animal models, and investigations into potential organ-specific toxicities.
Conclusion
This compound is a promising HIV-1 entry inhibitor with a favorable in vitro selectivity index. The preliminary toxicity data suggests a reasonable therapeutic window, warranting further investigation into its safety and efficacy. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the continued development of this and similar compounds.
References
The Role of gp120 in HIV-1 Viral Fusion: A Technical Guide
Executive Summary: The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a highly orchestrated process initiated and directed by the viral envelope glycoprotein (B1211001) 120 (gp120). As the surface subunit of the viral spike complex, gp120 is responsible for recognizing and binding to specific receptors on the target immune cell, primarily the CD4 receptor and a subsequent chemokine coreceptor (CCR5 or CXCR4). This sequential binding triggers a cascade of profound conformational changes within gp120, which are allosterically transmitted to the transmembrane gp41 subunit. This activation of gp41 unmasks its fusion peptide, driving the merger of the viral and host cell membranes. Understanding the intricate structural dynamics, binding kinetics, and functional mechanisms of gp120 is paramount for the development of effective antiviral therapies and vaccines. This guide provides a detailed examination of the molecular events governed by gp120 during viral fusion, summarizes key quantitative data, outlines critical experimental protocols, and discusses its role as a therapeutic target.
Introduction to the HIV-1 Envelope Spike
The sole antigen on the surface of the HIV-1 virion is the envelope (Env) glycoprotein spike, a trimer of non-covalently linked gp120 and gp41 heterodimers.[1][2] These spikes are formed from the cleavage of a gp160 precursor protein within the host cell.[1][3] The gp120 subunit forms the exterior, receptor-binding portion of the spike, while the gp41 subunit is the transmembrane anchor containing the machinery for membrane fusion.[1][2] The primary function of gp120 is to act as a molecular sensor, guiding the virus to susceptible host cells and initiating the fusion process through a series of precise molecular interactions.[4][5] Due to its exposed position and critical role, gp120 is a primary target for neutralizing antibodies and the development of entry-inhibiting drugs.[6][7]
The Molecular Architecture of gp120
Gp120 is a heavily glycosylated protein with a molecular weight of approximately 120 kDa.[4] Its structure is characterized by five conserved regions (C1-C5) interspersed with five highly variable loops (V1-V5).[3][5] These variable loops, particularly V1/V2 and V3, are crucial for immune evasion as they often shield the more conserved, functional sites of the protein from antibody recognition.[5][8]
The core structure of gp120 consists of three main components:
-
Inner Domain: This domain is primarily involved in the non-covalent interaction with gp41, holding the Env complex in a metastable, pre-fusion state.[8][9]
-
Outer Domain: A larger, more dynamic domain that contains the binding site for the primary host cell receptor, CD4.[9][10]
-
Bridging Sheet: A four-stranded β-sheet structure that is a key element in connecting the inner and outer domains. The conformation of the bridging sheet is critical and changes significantly upon CD4 binding to form part of the coreceptor binding site.[11][12]
The Mechanism of gp120-Mediated Viral Entry
The entry process is a multi-step mechanism where gp120 undergoes a series of programmed conformational changes upon receptor engagement.
Step 1: Primary Receptor Binding (CD4 Attachment) The process begins when gp120 binds with high affinity to the CD4 molecule on the surface of target cells, such as T-helper cells and macrophages.[4][13] This interaction is the initial and most critical step, serving as the primary determinant of HIV-1's tropism for these immune cells.[13][14]
Step 2: CD4-Induced Conformational Changes Binding to CD4 triggers a major structural reorganization within gp120.[7][9][13] The V1/V2 loops are displaced, and the bridging sheet reorients, which together unmask a previously cryptic, highly conserved binding site for a chemokine coreceptor.[8][11][15] This transition from a "closed" (pre-fusion) to an "open" (CD4-bound) conformation is a pivotal event in the entry cascade.[12][16]
Step 3: Coreceptor Engagement In its newly opened conformation, gp120 binds to a chemokine coreceptor, typically CCR5 (for M-tropic, R5 viruses) or CXCR4 (for T-tropic, X4 viruses).[13] This second binding event creates a stable, two-pronged attachment of the virion to the host cell surface, positioning the Env spike for the final fusion step.[11][13]
Step 4: Activation of gp41 and Membrane Fusion The formation of the ternary gp120-CD4-coreceptor complex induces the final set of conformational changes, which are transmitted to gp41.[1][2] This signal "spring-loads" gp41, causing it to unfold and project its hydrophobic fusion peptide into the host cell membrane.[13][17] Gp41 then refolds into a highly stable six-helix bundle structure, a process that pulls the viral and cellular membranes into close proximity, culminating in their fusion and the release of the viral capsid into the cytoplasm.[2][13][17]
Quantitative Analysis of gp120 Interactions
The affinity and kinetics of gp120's interactions with its receptors are critical for efficient viral entry. These parameters are often measured using techniques like Surface Plasmon Resonance (SPR) and radioligand binding assays.[18][19]
| Interacting Molecules | HIV-1 Strain / Context | Method | Dissociation Constant (Kd) | Reference(s) |
| gp120 – CCR5 | JRFL (M-tropic) | Binding Assay | ~4 nM | [18] |
| VRC01 Fab (CD4bs Ab) – Soluble Env Trimer | BG505 | SPR | < 1 nM | [20] |
| Soluble CD4 (sCD4) – gp120 | IIIB | SPR | 4-10 nM | [19] |
| sCD4 Mutant (F43V) – gp120 | IIIB | SPR | ~800 nM (200-fold reduced) | [19] |
| sCD4 Mutant (A55F) – gp120 | IIIB | SPR | ~200 nM (50-fold reduced) | [19] |
Table 1: Summary of reported binding affinities for gp120 and related interactions. The data highlights the high-affinity nature of the gp120-receptor interaction and the significant impact of single amino acid mutations.
Key Experimental Methodologies
Studying the function of gp120 requires specialized assays that can measure viral entry and membrane fusion events.
Virus-Cell Fusion Assay (BlaM-Vpr)
This is a widely used method to quantitatively measure the fusion of individual virions with target cells.[21][22]
-
Principle: A β-lactamase-Vpr (BlaM-Vpr) fusion protein is incorporated into HIV-1 virions. Target cells are loaded with CCF2-AM, a fluorescent substrate containing a β-lactam ring that links two fluorophores, causing it to emit green light via FRET. When a virion fuses with the cell, the BlaM-Vpr protein is released into the cytoplasm and cleaves the β-lactam ring in the CCF2 substrate. This cleavage disrupts FRET, causing the substrate to emit blue light. The shift from green to blue fluorescence is measured by flow cytometry, with the percentage of blue cells representing the extent of viral fusion.[21]
-
Detailed Protocol:
-
Virion Production: Co-transfect producer cells (e.g., 293T) with an HIV-1 proviral plasmid and a plasmid encoding the BlaM-Vpr fusion protein.[22]
-
Virus Harvest: Harvest the supernatant containing pseudovirions 48 hours post-transfection. Concentrate the virions by ultracentrifugation and quantify the p24 Gag content to normalize virus input.[21][22]
-
Target Cell Loading: Resuspend target cells (e.g., primary CD4+ T-cells, TZM-bl cells) in a CO2-independent medium and load them with the CCF2-AM substrate for 1-2 hours at room temperature.[23]
-
Fusion Reaction: Add the normalized, BlaM-Vpr-containing virions to the CCF2-loaded target cells.
-
Incubation: Incubate the mixture for 2-4 hours at 37°C to allow for viral binding and fusion.[22]
-
Development: Wash the cells and incubate them overnight at a permissive temperature (e.g., 12°C or room temperature) in a CO2-independent medium containing a development-enhancing solution to allow the enzymatic reaction to proceed.[23]
-
Data Acquisition: Analyze the cells using a flow cytometer. Excite the sample at 409 nm and measure emissions at 447 nm (blue, cleaved) and 520 nm (green, uncleaved). The percentage of cells in the "blue" gate indicates the level of fusion.[21][23]
-
Cell-Cell Fusion (Syncytia) Assay
This assay measures the ability of Env-expressing cells to fuse with receptor-expressing target cells, forming large, multinucleated cells called syncytia.
-
Principle: One population of cells (effector cells) is engineered to express the HIV-1 Env (gp120/gp41) complex on its surface. A second population (target cells, e.g., TZM-bl) is engineered to express CD4, a coreceptor, and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an HIV-1 Tat-responsive promoter. When the two cell types are co-cultured, Env-mediated fusion occurs. This allows the Tat protein, also expressed in the effector cells, to enter the target cell nucleus and activate transcription of the reporter gene. The resulting signal (light or color) is proportional to the degree of cell-cell fusion.[1][23]
-
Protocol Outline:
-
Cell Preparation: Plate target cells (e.g., TZM-bl) in a 96-well plate and allow them to adhere overnight.
-
Co-culture: Detach effector cells (e.g., HeLa or 293T cells expressing Env and Tat) and overlay them onto the target cell monolayer. If testing inhibitors, they are added at this stage.[23]
-
Incubation: Co-culture the cells for a defined period (e.g., 2-6 hours) at 37°C to allow fusion to occur.[23]
-
Signal Development: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
Data Acquisition: Measure the reporter signal using a luminometer or spectrophotometer.
-
gp120 as a Therapeutic Target
The essential role of gp120 in initiating infection makes it a prime target for antiretroviral drug development.[6][7] Inhibitors targeting gp120 aim to block the very first step of the viral lifecycle, preventing entry into the host cell.
Classes of gp120-directed inhibitors include:
-
Attachment Inhibitors: These small molecules or biologics bind directly to gp120, typically in or near the CD4 binding site, to physically prevent its interaction with the CD4 receptor.[24][25]
-
CD4-Mimetic Molecules: These are engineered proteins or peptides designed to mimic the CD4 receptor, binding to gp120 and either blocking it or inducing non-productive conformational changes.[26]
-
Coreceptor-Binding Site Inhibitors: These agents bind to the CD4-induced epitopes on gp120, preventing its subsequent interaction with CCR5 or CXCR4.[26]
Despite being an attractive target, the high variability of the gp120 loops and its dense shield of glycans present significant challenges for the development of broadly effective inhibitors and vaccines.[5][6]
Conclusion
The gp120 glycoprotein is the master controller of HIV-1 entry. It functions as a sophisticated molecular machine that recognizes specific host cells and, through a series of precisely timed conformational changes, translates receptor binding into the activation of the gp41 fusion machinery. Its complex structure, dynamic nature, and central role in viral pathogenesis underscore its importance in the HIV-1 lifecycle. A thorough understanding of its function, as detailed in this guide, is fundamental for researchers and drug developers working to design the next generation of inhibitors and vaccines to combat HIV-1.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Targeting HIV-1 gp41-induced Fusion and Pathogenesis for Anti-viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the HIV gp120 Conserved Domain 1 in Processing and Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Envelope glycoprotein GP120 - Wikipedia [en.wikipedia.org]
- 5. Structure of an HIV gp120 envelope glycoprotein in complex with the CD4 receptor and a neutralizing human antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 gp120 as a therapeutic target: Navigating a moving labyrinth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. journals.asm.org [journals.asm.org]
- 9. pnas.org [pnas.org]
- 10. HIV Entry and Envelope Glycoprotein-mediated Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | CD4:gp120 binds to chemokine co-receptor CCR5/CXCR4 [reactome.org]
- 12. Range of CD4-Bound Conformations of HIV-1 gp120, as Defined Using Conditional CD4-Induced Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV - Wikipedia [en.wikipedia.org]
- 14. pnas.org [pnas.org]
- 15. CD4-Induced Conformational Changes in the Human Immunodeficiency Virus Type 1 gp120 Glycoprotein: Consequences for Virus Entry and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. HIV-1 Entry Mechanisms: Protein-Host Receptor Interactions and Membrane Fusion Dynamics [imrpress.com]
- 18. Use of a gp120 Binding Assay To Dissect the Requirements and Kinetics of Human Immunodeficiency Virus Fusion Events - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic and structural analysis of mutant CD4 receptors that are defective in HIV gp120 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Correlation between Infectivity and Gp120 Density on HIV-1 Virions Revealed by Optical Trapping Virometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HIV-1 Fusion Assay [bio-protocol.org]
- 22. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What are gp120 inhibitors and how do they work? [synapse.patsnap.com]
- 25. go.drugbank.com [go.drugbank.com]
- 26. mdpi.com [mdpi.com]
The Choreography of Viral Entry: An In-depth Technical Guide to HIV-1 gp120 Conformational Changes Upon Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
The entry of the Human Immunodeficiency Virus type 1 (HIV-1) into a host cell is a masterfully orchestrated process, initiated by a series of intricate conformational changes in its envelope glycoprotein (B1211001), gp120. This technical guide provides a comprehensive overview of the structural dynamics of gp120 as it engages with its primary receptor, CD4, and subsequent co-receptors, CCR5 or CXCR4. Understanding this molecular choreography is paramount for the development of effective entry inhibitors and vaccine design.
The Pre-fusion State: A Metastable Conformation
The HIV-1 envelope glycoprotein (Env) is a trimer of gp120/gp41 heterodimers. In its native, pre-fusion state (State 1), the gp120 subunits are in a "closed" conformation. This conformation is characterized by the close association of the variable loops, particularly the V1/V2 loops, at the apex of the trimer. This closed state effectively shields the conserved receptor and co-receptor binding sites from the host immune system, contributing to the virus's ability to evade antibody neutralization.
The Initial Engagement: CD4 Binding and the "Open" Conformation
The cascade of events leading to viral entry is initiated by the high-affinity binding of gp120 to the CD4 receptor on the surface of target T-cells. This interaction triggers a profound and extensive structural rearrangement within the gp120 core. The binding event is characterized by a significant favorable enthalpy change, indicative of the formation of numerous bonding interactions, and a large unfavorable entropy change, reflecting the increased ordering of the gp120 structure upon CD4 engagement.[1]
Key conformational changes induced by CD4 binding include:
-
Movement of the V1/V2 Loops: Upon CD4 binding, the V1/V2 loops, which mask the co-receptor binding site in the closed state, undergo a significant displacement. This movement away from the trimer axis exposes the previously occluded co-receptor binding site.
-
Formation of the Bridging Sheet: A critical structural rearrangement is the formation of a four-stranded "bridging sheet." This structure is composed of beta-strands from both the inner and outer domains of gp120 and is essential for co-receptor recognition.
-
Transition to the "Open" State (State 2/3): The culmination of these changes is the transition of the Env trimer to an "open" or "partially open" conformation (State 2 and State 3). This open state is competent for binding to the co-receptors, CCR5 or CXCR4.
The binding of CD4 to gp120 can be visualized as the first step in a signaling cascade that primes the Env trimer for the next interaction.
References
The gp120 V3 Loop: An In-depth Technical Guide to a Core HIV-1 Drug Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The third variable loop (V3) of the HIV-1 envelope glycoprotein (B1211001) gp120 is a critical determinant of viral tropism and a key target for neutralizing antibodies and small-molecule inhibitors. Its exposure following gp120 engagement with the primary receptor CD4 initiates a cascade of events leading to viral entry, making it a focal point for therapeutic intervention. This technical guide provides a comprehensive overview of the gp120 V3 loop as a drug target, detailing its structure, function, and variability. It includes a compilation of quantitative data on ligand binding and inhibition, detailed experimental protocols for assessing V3 loop function and targeting, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and drug development professionals dedicated to combating HIV-1.
Structure and Function of the gp120 V3 Loop
The gp120 V3 loop is a disulfide-bridged loop of approximately 35 amino acids that plays a pivotal role in HIV-1 entry into host cells.[1] In the unbound state of the viral envelope spike, the V3 loop is often shielded by the V1/V2 variable loops.[2] Upon binding of gp120 to the host cell's CD4 receptor, a significant conformational change occurs, exposing the V3 loop.[2] This exposure is critical for the subsequent interaction with a coreceptor, either CCR5 or CXCR4, which determines the tropism of the virus (R5 or X4, respectively).[3][4]
The V3 loop itself can be structurally divided into a base, a stem, and a crown. The crown contains the highly conserved GPGQ motif, which is crucial for its function. The overall structure and amino acid composition of the V3 loop, particularly the presence of positively charged residues, are key determinants of coreceptor preference. The interaction between the V3 loop and the coreceptor is a critical step that triggers further conformational changes in the gp41 transmembrane protein, leading to the fusion of the viral and cellular membranes and subsequent viral entry.
Quantitative Data on V3 Loop Interactions and Inhibition
The development of effective therapies targeting the V3 loop relies on a quantitative understanding of its interactions with antibodies, coreceptors, and small-molecule inhibitors. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinities of Monoclonal Antibodies to the gp120 V3 Loop
| Monoclonal Antibody | HIV-1 Strain/gp120 Construct | Binding Affinity (Kd) | Experimental Method |
| 447-52D | SF162 gp120 | High Affinity (not quantified) | Microscale Thermophoresis |
| 39F | YU2 gp120 | - | ELISA |
| X5 | 89.6 gp120 | 9.4 nM | ELISA |
| X5 + sCD4 | 89.6 gp120 | 1 nM | ELISA |
| X5 | JR-FL gp120 | 10 nM | ELISA |
| X5 + sCD4 | JR-FL gp120 | 2 nM | ELISA |
Note: Quantitative binding affinity data for V3 loop-specific antibodies is often context-dependent, varying with the specific HIV-1 strain, gp120 construct, and experimental conditions.
Table 2: Inhibitory Activity of Small Molecules Targeting the gp120-Coreceptor Interaction
| Small Molecule Inhibitor | HIV-1 Strain | IC50 | Assay |
| BMS-378806 | HXBc2 (X4) | 1-10 nM | Single-round infection assay |
| BMS-378806 | YU2 (R5) | 1-10 nM | Single-round infection assay |
| BMS-378806 | ADA (R5) | 1-10 nM | Single-round infection assay |
| Maraviroc | Various R5 strains | Varies (strain-dependent) | Cell-cell fusion/Viral entry assays |
| Vicriviroc | Various R5 strains | Varies (strain-dependent) | Cell-cell fusion/Viral entry assays |
Note: IC50 values for small molecule inhibitors can vary significantly based on the viral strain, cell type, and specific assay used.
Genetic Variability of the V3 Loop
A major challenge in targeting the V3 loop is its high degree of genetic variability. This variability allows the virus to escape from immune responses and develop resistance to drugs. However, despite this variability, certain regions of the V3 loop, particularly the base and the crown, exhibit a higher degree of conservation due to their critical roles in coreceptor binding and viral entry.
Quantitative analysis of V3 loop sequences from global HIV-1 isolates reveals distinct patterns of conservation and variability across different subtypes. The Los Alamos National Laboratory HIV Sequence Database is a critical resource for accessing and analyzing this genetic diversity. Understanding the patterns of V3 loop variability is essential for the design of broadly effective inhibitors and vaccines.
Table 3: Conserved and Variable Features of the gp120 V3 Loop
| V3 Loop Region | Key Features | Level of Conservation | Functional Significance |
| Base | Cysteine residues forming the disulfide bridge | Highly Conserved | Structural integrity of the loop |
| Stem | Flanking the crown | Moderately Variable | Contributes to coreceptor interaction |
| Crown | GPGQ/GPGR motif | Highly Conserved | Critical for coreceptor binding and tropism determination |
| Overall Sequence | Amino acid composition, net charge | Highly Variable | Immune escape, drug resistance, coreceptor switching |
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the study of the gp120 V3 loop and the development of targeted therapies. This section provides detailed protocols for key assays.
HIV-1 Pseudovirus Neutralization Assay using TZM-bl Cells
This assay is widely used to measure the ability of antibodies or other inhibitors to block HIV-1 entry into cells.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes)
-
HIV-1 Env-pseudotyped viruses
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium and incubate overnight.
-
Inhibitor Preparation: Prepare serial dilutions of the test antibody or small molecule inhibitor in complete growth medium.
-
Neutralization Reaction: In a separate 96-well plate, mix 50 µL of the diluted inhibitor with 50 µL of HIV-1 pseudovirus (at a predetermined optimal concentration). Incubate for 1 hour at 37°C.
-
Infection: After the incubation, transfer 100 µL of the virus-inhibitor mixture to the TZM-bl cell plate. Add DEAE-Dextran to a final concentration of 20 µg/mL to enhance infection.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells. Add luciferase substrate and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of neutralization by comparing the luciferase activity in the presence of the inhibitor to the activity in the absence of the inhibitor (virus control). The 50% inhibitory concentration (IC50) is determined from the dose-response curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding to gp120
ELISA is a standard method for quantifying the binding of antibodies to the gp120 protein.
Materials:
-
Recombinant gp120 protein
-
High-binding 96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 5% non-fat milk or BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody (test antibody)
-
Enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant gp120 (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add 100 µL of serially diluted primary antibody to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (at an optimal dilution) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of substrate solution and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentrations to determine the binding curve and calculate the half-maximal effective concentration (EC50).
Surface Plasmon Resonance (SPR) for Kinetic Analysis of V3 Loop Interactions
SPR provides real-time, label-free analysis of the kinetics of binding between the V3 loop (or gp120) and its binding partners.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand (e.g., recombinant gp120 or a V3 loop peptide)
-
Analyte (e.g., monoclonal antibody or small molecule)
-
Immobilization buffers and reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Covalently immobilize the ligand onto the surface of the sensor chip using standard amine coupling chemistry.
-
System Priming: Prime the SPR system with running buffer to establish a stable baseline.
-
Analyte Injection: Inject a series of concentrations of the analyte over the sensor chip surface.
-
Association and Dissociation Monitoring: Monitor the binding (association) and subsequent unbinding (dissociation) of the analyte in real-time by measuring changes in the refractive index at the sensor surface.
-
Regeneration: After each analyte injection, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizing Key Pathways and Workflows
Understanding the complex biological processes and experimental procedures is facilitated by clear visual representations. The following diagrams, generated using the DOT language for Graphviz, illustrate the HIV-1 entry signaling pathway and a general workflow for screening V3 loop inhibitors.
HIV-1 Entry Signaling Pathway
Caption: HIV-1 entry signaling cascade initiated by gp120 binding.
Experimental Workflow for Screening V3 Loop Inhibitors
Caption: A general workflow for the discovery of gp120 V3 loop inhibitors.
Conclusion
The gp120 V3 loop remains a compelling, albeit challenging, target for the development of novel anti-HIV-1 therapeutics. Its critical role in viral entry is undisputed, but its high genetic variability necessitates the development of strategies that target conserved epitopes or mechanisms. This technical guide provides a foundational resource for researchers in the field, consolidating key data and methodologies. Continued investigation into the structure, function, and vulnerabilities of the V3 loop will be paramount in the ongoing effort to develop a durable and effective response to the HIV-1 pandemic.
References
- 1. STRUCTURE–FUNCTION RELATIONSHIPS OF HIV-1 ENVELOPE SEQUENCE-VARIABLE REGIONS PROVIDE A PARADIGM FOR VACCINE DESIGN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct conformations of the HIV-1 V3 loop crown are targetable for broad neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV: Cell Binding and Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 gp120 V3 loop for structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for gp120-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of gp120-IN-1, a potent inhibitor of the HIV-1 envelope glycoprotein (B1211001) gp120, in a cell culture setting. This document includes the mechanism of action, key quantitative data, and detailed experimental protocols for assessing its antiviral activity and cytotoxicity.
Introduction
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical first step in its lifecycle and presents a key target for antiretroviral therapy. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target immune cells, such as T-helper cells.[1][2] This interaction triggers conformational changes in gp120, enabling it to bind to a co-receptor (either CCR5 or CXCR4), which in turn facilitates the fusion of the viral and cellular membranes, allowing the viral core to enter the cell.[1]
This compound is an experimental small molecule inhibitor designed to disrupt this initial gp120-CD4 interaction, thereby blocking viral entry.[3] Understanding its efficacy and cytotoxic profile is crucial for its development as a potential therapeutic agent. The following protocols and data are intended to guide researchers in the in vitro characterization of this compound.
Mechanism of Action
This compound functions as an HIV-1 entry inhibitor. It is designed to bind to the gp120 protein, likely within or near the CD4 binding site, such as the "Phe43 cavity".[3] This binding event prevents gp120 from attaching to the CD4 receptor on host cells. By blocking this primary interaction, the subsequent steps of viral entry, including co-receptor binding and membrane fusion, are effectively halted.[1][3]
Figure 1: Mechanism of this compound Inhibition.
Quantitative Data
The following table summarizes the known in vitro activity of this compound against HIV-1 in the specified cell line. These values are critical for designing experiments, as they indicate the concentration range for efficacy and potential toxicity.
| Parameter | Value | Cell Line | Description | Reference |
| IC50 | 2.2 µM | SUP-T1 | The concentration at which this compound inhibits 50% of viral activity. | [3] |
| CC50 | 100.90 µM | SUP-T1 | The concentration at which this compound reduces the viability of the cells by 50%. | [3] |
Experimental Protocols
The following protocols provide a framework for evaluating this compound in a laboratory setting. The primary cell line used for the initial characterization of this inhibitor is the SUP-T1 human T-cell lymphoblastic lymphoma line, which is CD4-positive and susceptible to HIV-1 infection.[3][4][5]
Figure 2: General Experimental Workflow.
Protocol 1: Culturing SUP-T1 Cells
Materials:
-
SUP-T1 cell line (ATCC CRL-1942 or equivalent)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-Glutamine
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
T-25 or T-75 cell culture flasks
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Complete Growth Medium: To a 500 mL bottle of RPMI 1640, add 50 mL of FBS (to a final concentration of 10%), 5 mL of L-Glutamine (final concentration ~2 mM), and 5 mL of Penicillin-Streptomycin (final concentration 100 U/mL penicillin, 100 µg/mL streptomycin).
-
Thawing Cells: Thaw a cryopreserved vial of SUP-T1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Initiate Culture: Discard the supernatant and gently resuspend the cell pellet in 10 mL of complete growth medium in a T-25 flask.
-
Cell Maintenance: SUP-T1 cells grow in suspension.[4] Maintain cultures by adding fresh medium to keep the cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.[4]
-
Subculturing: To split the culture, determine the cell density and viability using a hemocytometer and Trypan Blue. Dilute the cell suspension to a density of 2 x 10⁵ cells/mL in a new flask with fresh, pre-warmed medium. Subculture every 2-3 days.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the CC₅₀ of this compound.
Materials:
-
SUP-T1 cells in logarithmic growth phase
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete growth medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Prepare Drug Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM) in complete growth medium. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.5%).
-
Cell Seeding: Adjust the SUP-T1 cell suspension to a density of 2 x 10⁵ cells/mL in complete growth medium. Add 100 µL of the cell suspension to each well of a 96-well plate (20,000 cells/well).
-
Drug Treatment: Add 100 µL of each drug dilution to the wells in triplicate. Include "cells only" (no drug) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals. Incubate for at least 4 hours at room temperature, protected from light.
-
Read Absorbance: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the CC₅₀ value.
Protocol 3: HIV-1 Entry Inhibition Assay
This protocol determines the IC₅₀ of this compound using a single-cycle infectivity assay with a reporter virus.
Materials:
-
SUP-T1 cells
-
HIV-1 reporter virus (e.g., pseudovirus expressing Luciferase or GFP)
-
This compound serial dilutions (prepared as in Protocol 2, centered around the expected IC₅₀ of 2.2 µM)
-
96-well white-walled or clear-bottom plates (for luciferase or GFP, respectively)
-
Luciferase assay reagent or Flow cytometer/fluorescence microscope
-
Polybrene or DEAE-Dextran (optional, to enhance infection)
Procedure:
-
Cell Seeding: Seed SUP-T1 cells at 20,000 cells/well in 50 µL of complete growth medium in a 96-well plate.
-
Pre-incubation with Inhibitor: Add 50 µL of each this compound dilution to the wells in triplicate. Also, include a "no inhibitor" virus control and a "no virus" cell control.
-
Incubation: Incubate the plate for 1 hour at 37°C to allow the inhibitor to interact with the cells.
-
Infection: Add a pre-determined amount of HIV-1 reporter virus (to achieve a suitable signal-to-noise ratio) in 100 µL of medium to each well. If using, the medium should contain the appropriate concentration of an infection enhancer like Polybrene.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Quantify Infection:
-
For Luciferase Reporter: Lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.
-
For GFP Reporter: Measure the percentage of GFP-positive cells using a flow cytometer or quantify fluorescence using a plate reader or microscope.
-
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the "no inhibitor" control. Plot the percentage of inhibition against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. Blocking HIV-1 entry by a gp120 surface binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SUP-T1. Culture Collections [culturecollections.org.uk]
- 5. SUP-T1 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: gp120-IN-1 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
gp120-IN-1 is a potent inhibitor of the HIV-1 envelope glycoprotein (B1211001) gp120.[1] It functions by binding to gp120 and preventing its interaction with the CD4 receptor on host T-cells, which is the initial and critical step for viral entry into the cell.[2][3] This mechanism of action makes this compound a valuable tool for research into HIV-1 entry and a potential candidate for antiretroviral therapy development. Accurate and reproducible experimental results rely on the correct handling, solubilization, and storage of this inhibitor. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving and storing small molecule inhibitors for in vitro and in vivo studies. These application notes provide detailed information and protocols regarding the solubility and stability of this compound in DMSO to ensure its effective use in research and drug development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄N₄O₂ | PubChem |
| Molecular Weight | 428.49 g/mol | PubChem |
| Appearance | Solid powder | N/A |
Solubility in DMSO
The precise quantitative solubility of this compound in DMSO is not explicitly stated in the currently available manufacturer's literature. However, for many small molecule inhibitors, a stock solution of 10 mM in DMSO can be prepared.[4] For practical purposes, it is recommended to experimentally determine the solubility for your specific batch of this compound.
Protocol for Determining the Kinetic Solubility of this compound in DMSO
This protocol provides a general method to assess the kinetic solubility of a small molecule inhibitor in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Amber glass or polypropylene (B1209903) vials
-
Micro-pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh a small amount of this compound (e.g., 5 mg) into a pre-weighed vial.
-
Add a small, precise volume of DMSO (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the solid does not completely dissolve, sonicate the vial for 10-15 minutes.
-
Continue adding small, precise volumes of DMSO, followed by vortexing and sonication, until the compound is fully dissolved. Record the total volume of DMSO added.
-
-
Equilibration:
-
Allow the solution to equilibrate at room temperature for at least one hour to ensure that it is not supersaturated.
-
-
Observation:
-
Visually inspect the solution for any undissolved particles or precipitation. A clear solution indicates that the compound is fully dissolved at that concentration.
-
-
Calculation:
-
Calculate the solubility in mg/mL and mM using the following formulas:
-
Solubility (mg/mL) = Mass of this compound (mg) / Total Volume of DMSO (mL)
-
Solubility (mM) = (Solubility (mg/mL) / Molecular Weight of this compound ( g/mol )) * 1000
-
-
Note: This method determines the kinetic solubility. For thermodynamic solubility, the solution should be equilibrated for a longer period (e.g., 24 hours) and then centrifuged to remove any undissolved solid before measuring the concentration of the supernatant.
Stability in DMSO
The stability of small molecules in DMSO is critical for the reliability of experimental data. Several factors, including storage temperature, water content in DMSO, and freeze-thaw cycles, can affect the stability of this compound.
Storage Recommendations
Based on general guidelines for small molecule inhibitors, the following storage conditions are recommended for this compound.
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Stock Solution in DMSO | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Important Considerations:
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation. It is highly recommended to aliquot the stock solution into single-use volumes. Studies have shown that for many compounds, no significant loss is observed after 11 freeze-thaw cycles.[5]
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can lead to the hydrolysis of susceptible compounds. It is crucial to use anhydrous DMSO and to store stock solutions in tightly sealed vials.
-
Re-evaluation: If a stock solution is stored at -20°C for more than one month, it is advisable to re-evaluate its efficacy before use.
Protocol for Assessing the Long-Term Stability of this compound in DMSO
This protocol outlines a method to evaluate the stability of a this compound stock solution in DMSO over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Anhydrous, high-purity DMSO
-
Amber glass or polypropylene vials
-
HPLC or LC-MS system with a suitable column and detector
Procedure:
-
Preparation of Stability Samples:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple vials, ensuring each vial has enough volume for a single analysis.
-
Prepare a sufficient number of aliquots to be analyzed at each time point.
-
-
Storage:
-
Store the aliquots under the desired conditions (e.g., -20°C and -80°C).
-
-
Time Points:
-
Establish a schedule for analysis. Typical time points for a long-term stability study are 0, 1, 3, and 6 months.
-
-
Sample Analysis (Time 0):
-
Immediately after preparation, take one aliquot for the initial analysis (Time 0).
-
Dilute the sample to a suitable concentration for analysis with the mobile phase.
-
Analyze the sample by HPLC or LC-MS to determine the initial peak area and purity of this compound.
-
-
Sample Analysis (Subsequent Time Points):
-
At each scheduled time point, retrieve one aliquot from storage.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare and analyze the sample using the same method as for the Time 0 sample.
-
-
Data Analysis:
-
Compare the peak area and purity of this compound at each time point to the results from Time 0.
-
Calculate the percentage of this compound remaining at each time point.
-
A significant decrease in the peak area or the appearance of new peaks may indicate degradation.
-
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 428.49 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 428.49 g/mol * (1000 mg / 1 g) = 4.285 mg
-
-
-
Weigh the this compound:
-
Carefully weigh 4.285 mg of this compound powder into a sterile vial.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., to 37°C) can be used to aid dissolution if necessary, but be cautious of potential degradation with heat.
-
-
Aliquot and Store:
-
To prevent repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of this compound
This compound is an HIV-1 entry inhibitor that targets the viral envelope glycoprotein gp120. The primary mechanism involves the binding of the inhibitor to gp120, which in turn blocks the interaction of gp120 with the CD4 receptor on the surface of host T-cells. This inhibition of the initial attachment step prevents the subsequent conformational changes in gp120 and gp41 that are necessary for the fusion of the viral and cellular membranes, thereby blocking viral entry.
Caption: Mechanism of this compound in inhibiting HIV-1 entry.
Experimental Workflow for Stock Solution Preparation and Storage
The following diagram illustrates the recommended workflow for preparing and storing a stock solution of this compound in DMSO.
Caption: Workflow for preparing and storing this compound stock solution.
Logical Workflow for Stability Assessment
This diagram outlines the logical steps for conducting a stability assessment of this compound in DMSO.
Caption: Workflow for assessing the stability of this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are gp120 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Small-Molecule HIV Entry Inhibitors Targeting gp120 and gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
standard concentrations of gp120-IN-1 for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
gp120-IN-1 is a potent inhibitor of the HIV-1 envelope glycoprotein (B1211001) gp120, playing a crucial role in the viral entry process.[1] By targeting gp120, this inhibitor effectively blocks the interaction between the virus and the host cell's CD4 receptor, the initial and critical step for viral entry and subsequent infection.[2][3] This document provides detailed application notes and protocols for the in vitro evaluation of this compound, including standard concentrations for various assays, methodologies for key experiments, and an overview of the relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and typical concentration ranges for related gp120 inhibitors in various in vitro assays.
Table 1: Biological Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | SUP-T1 | 2.2 µM | [1] |
| CC50 | SUP-T1 | 100.90 µM | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Assay Type | Compound | Concentration Range | Notes |
| HIV-1 Entry Inhibition | This compound | 0.1 - 10 µM | Based on IC50 value. A dose-response curve is recommended. |
| Cytotoxicity (MTT Assay) | This compound | 1 - 200 µM | Based on CC50 value. To determine the therapeutic index. |
| gp120 Binding Assay | gp120 inhibitors | 0.01 - 10 µM | Effective concentrations can vary based on the specific inhibitor and assay format. |
| Signaling Pathway Analysis | gp120 protein | 3 - 10 µg/mL | To stimulate signaling cascades for inhibition studies. |
Mechanism of Action and Signaling Pathways
This compound functions as an HIV-1 entry inhibitor by binding to the gp120 protein on the viral envelope. This binding prevents the conformational changes in gp120 that are necessary for its interaction with the CD4 receptor on host T-cells. By blocking this primary attachment, this compound effectively neutralizes the virus before it can initiate the fusion process with the host cell membrane.
The binding of gp120 to its co-receptors (CCR5 or CXCR4) on the host cell can trigger a cascade of intracellular signaling events that may influence viral replication and pathogenesis. One of the key pathways implicated in the cellular response to HIV-1 infection is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. Viral entry and the presence of viral proteins can modulate JAK-STAT signaling, affecting the expression of antiviral genes. While the direct effect of this compound on this pathway has not been fully elucidated, its action as an entry inhibitor upstream of these signaling events is its primary mechanism of antiviral activity.
References
Application Notes and Protocols for Detecting HIV-1 gp120 Resistance Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (B1211001) gp120 is critical for viral entry into host cells, initiating infection by binding to the CD4 receptor and a coreceptor, either CCR5 or CXCR4.[1][2] This essential role makes gp120 a key target for antiretroviral drug development, particularly for a class of drugs known as entry inhibitors. However, the high mutation rate of HIV-1 can lead to the emergence of drug resistance mutations within the env gene (which codes for gp120 and gp41), compromising the efficacy of these therapies.[3][4]
Timely and accurate detection of resistance mutations is crucial for guiding treatment decisions, monitoring therapeutic effectiveness, and informing the development of new inhibitors. These application notes provide an overview of the primary methodologies used to identify and characterize resistance mutations in HIV-1 gp120, with detailed protocols for both phenotypic and genotypic assays.
Methods for Resistance Detection: A Comparative Overview
Two principal approaches are employed for HIV drug resistance testing: phenotypic and genotypic assays.[5]
-
Phenotypic Assays: These functional assays measure the ability of a virus to replicate in the presence of varying concentrations of a drug. The result is typically reported as the drug concentration that inhibits viral replication by 50% (IC50). An increase in the IC50 value compared to a wild-type reference virus indicates resistance.
-
Genotypic Assays: These assays detect specific mutations in the viral genome known to be associated with drug resistance. The most common methods are Sanger sequencing and Next-Generation Sequencing (NGS). While Sanger sequencing has been the standard, NGS offers greater sensitivity for detecting low-frequency mutations (minority variants) that may be present in the viral population.
The choice between these methods depends on the specific research or clinical question, desired sensitivity, turnaround time, and cost. Genotypic assays are generally faster and less expensive, while phenotypic assays provide a direct measure of drug susceptibility.
Genotypic Resistance Testing
Genotypic assays identify mutations in the env gene that confer resistance to gp120-targeting inhibitors. This process involves sequencing the viral RNA or proviral DNA from a patient sample and comparing it to a reference sequence to identify relevant mutations.
Logical Workflow for Genotypic Assays
The diagram below illustrates the general workflow for genotypic resistance testing, highlighting the key steps from sample collection to data interpretation and the divergence between Sanger and Next-Generation Sequencing.
References
- 1. A Protocol for Studying HIV-1 Envelope Glycoprotein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenotypic and Genotypic Co-receptor Tropism Testing in HIV-1 Epidemic Region of Tanzania Where Multiple Non-B Subtypes Co-circulate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
Application Notes and Protocols for Generating Monoclonal Antibodies Against HIV-1 gp120
Audience: Researchers, scientists, and drug development professionals.
Introduction
The envelope glycoprotein (B1211001) gp120 of the Human Immunodeficiency Virus (HIV) is a critical target for the development of neutralizing antibodies and vaccine design. As the viral protein responsible for binding to the CD4 receptor on host T-cells, gp120 plays a pivotal role in the initial stages of HIV infection. Consequently, the generation of monoclonal antibodies (mAbs) targeting gp120 is of paramount importance for dissecting the immune response to HIV, developing diagnostic reagents, and designing novel therapeutic strategies.
These application notes provide a comprehensive overview and detailed protocols for the generation of monoclonal antibodies against HIV-1 gp120 using hybridoma technology. The workflow encompasses antigen design and preparation, various immunization strategies, the development of hybridoma cell lines, and robust screening and purification methods.
Data Presentation: Quantitative Analysis of Anti-gp120 Monoclonal Antibodies
The following table summarizes quantitative data for several monoclonal antibodies generated against HIV-1 gp120, providing a comparative overview of their key characteristics.
| Antibody/Study | Target Epitope | Immunogen | Animal Model | Isotype | Dissociation Constant (Kd) | Neutralization (IC50) | Reference |
| Human mAb 1 | V3 domain | HIV-1 gp120 | Human | IgG1 | 8.3 x 10⁻⁷ M | - | [1] |
| Human mAb 2 | V3 domain | HIV-1 gp120 | Human | IgG1 | 3.7 x 10⁻⁶ M | - | [1] |
| A32 | C1/C4 conformational | HIV-1 Env | Human | - | - | Potent ADCC activity | [2] |
| 3491 | Conformational | gp120(W6.1D) | Human | - | - | Exhibited pseudovirus neutralization | [3] |
| Anti-gp120 | 421-438 peptide | gp120 (421-438) peptide-KLH | Chicken | - | - | Cut-off OD at 450 nm: 0.446 (ELISA) | [1] |
| Anti-HIV-1 V1/V2 mAb | V1/V2 domain | V1/V2-His chimera protein | BALB/c mice | IgG1/κ | - | Ascite titer: 1:81,000 |
Experimental Protocols
Antigen Preparation
The choice and preparation of the immunogen are critical for eliciting the desired antibody response. Several forms of gp120 can be used:
-
Recombinant gp120: Full-length or truncated gp120 proteins expressed in mammalian or insect cells.
-
Peptide Fragments: Synthetic peptides corresponding to specific epitopes of interest, such as the V1/V2 or V3 loops.[1] These are often conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) to enhance immunogenicity.
-
Engineered gp120 Constructs: Modified gp120 proteins, such as those with glycan removals or stabilized conformations, designed to present specific neutralizing epitopes.
Protocol for Peptide-Carrier Conjugation (KLH):
-
Dissolve the synthetic gp120 peptide and KLH in phosphate-buffered saline (PBS).
-
Add an equal volume of 2.5% glutaraldehyde (B144438) dropwise while gently stirring.
-
Incubate the mixture for 1 hour at room temperature.
-
Stop the reaction by adding sodium borohydride.
-
Dialyze the conjugate against PBS to remove unreacted reagents.
-
Determine the protein concentration using a BCA protein assay.
Immunization Strategy: Prime-Boost Protocol
A prime-boost immunization strategy is often employed to elicit a robust and high-affinity antibody response.[4][5] This involves an initial immunization (priming) with one type of immunogen followed by subsequent immunizations (boosting) with the same or a different form of the antigen.
Mouse Immunization Protocol:
-
Primary Immunization (Day 0):
-
Emulsify 50 µg of the gp120 antigen with an equal volume of Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion intraperitoneally (i.p.) into BALB/c mice.[6]
-
-
Booster Immunizations (Days 14 and 21):
-
Emulsify 25 µg of the antigen with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the emulsion i.p.[6]
-
-
Test Bleed (Day 28):
-
Collect a small amount of blood from the tail vein to determine the antibody titer by ELISA.[1]
-
-
Final Boost (3 days before fusion):
-
Inject 25 µg of the antigen in PBS i.p.
-
Generation of Hybridomas
Hybridoma technology involves the fusion of antibody-producing B cells with immortal myeloma cells to generate hybrid cell lines that continuously produce monoclonal antibodies.[7]
Protocol for Spleen Cell and Myeloma Cell Fusion:
-
Spleen Cell Preparation:
-
Aseptically remove the spleen from the immunized mouse.
-
Perfuse the spleen with serum-free RPMI-1640 medium to obtain a single-cell suspension of splenocytes.
-
Wash the splenocytes twice with serum-free RPMI-1640.[1]
-
-
Myeloma Cell Preparation:
-
Culture SP2/0 or a similar myeloma cell line in RPMI-1640 supplemented with 10% fetal bovine serum (FBS).
-
Ensure the cells are in the logarithmic growth phase with high viability (>95%) before fusion.[1]
-
-
Cell Fusion:
-
Mix the splenocytes and myeloma cells at a 5:1 ratio in a 50 mL conical tube.
-
Centrifuge the cell mixture and discard the supernatant.[1]
-
Gently resuspend the cell pellet and slowly add 1 mL of pre-warmed 50% polyethylene (B3416737) glycol (PEG) over 1 minute while gently stirring.[8]
-
Slowly add 10 mL of serum-free RPMI-1640 over 5 minutes.[1]
-
Centrifuge the cells, discard the supernatant, and gently resuspend the pellet in complete RPMI-1640 with 20% FBS and HAT (hypoxanthine-aminopterin-thymidine) supplement.[1]
-
-
Plating and Selection:
-
Plate the cell suspension into 96-well plates.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
After 7-10 days, begin feeding the cells by replacing half of the medium with fresh HAT medium.[1]
-
After 14-21 days, switch to HT (hypoxanthine-thymidine) medium for 1-2 weeks before transitioning to complete RPMI-1640.[1]
-
Screening of Hybridomas by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method used to screen hybridoma supernatants for the presence of antibodies that bind to the target antigen.
ELISA Protocol:
-
Antigen Coating:
-
Dilute the gp120 antigen to 1-5 µg/mL in PBS.
-
Add 100 µL per well to a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C.[9]
-
-
Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of hybridoma culture supernatant to each well.
-
Incubate for 1-2 hours at room temperature.[1]
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-conjugated anti-mouse IgG antibody diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.[1]
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well and incubate in the dark until a blue color develops.[1]
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. Wells with a high absorbance signal are considered positive for antibody production.[1]
-
Antibody Purification
Positive hybridoma clones are expanded, and the secreted monoclonal antibodies are purified from the culture supernatant, typically using Protein A affinity chromatography.
Protein A Affinity Chromatography Protocol:
-
Sample Preparation:
-
Clarify the hybridoma supernatant by centrifugation to remove cells and debris.
-
Adjust the pH of the supernatant to 8.0-9.0 for optimal binding to Protein A.[10]
-
-
Column Equilibration:
-
Equilibrate a Protein A agarose (B213101) column with 5-10 column volumes of binding buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[10]
-
-
Antibody Binding:
-
Load the prepared supernatant onto the column at a flow rate of 0.5-1 mL/min.[11]
-
-
Washing:
-
Wash the column with 10-15 column volumes of binding buffer to remove unbound proteins.[10]
-
-
Elution:
-
Buffer Exchange:
-
Pool the antibody-containing fractions and dialyze against PBS to remove the elution buffer.
-
-
Purity and Concentration Assessment:
-
Assess the purity of the antibody by SDS-PAGE.
-
Determine the antibody concentration by measuring the absorbance at 280 nm (an OD of 1.38 is approximately equivalent to 1 mg/mL of IgG).[10]
-
Mandatory Visualizations
Caption: HIV-1 entry mechanism initiated by gp120 binding.
Caption: Workflow for generating anti-gp120 monoclonal antibodies.
Caption: B-cell activation pathway upon gp120 antigen recognition.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA priming and gp120 boosting induces HIV-specific antibodies in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 gp120 vaccine induces affinity maturation in both new and persistent antibody clonal lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Prime-Boost Immunization Strategy with Vaccinia Virus Expressing Novel gp120 Envelope Glycoprotein from a CRF02_AG Isolate Elicits Cross-Clade Tier 2 HIV-1 Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Prime-Boost Immunization Strategy with Vaccinia Virus Expressing Novel gp120 Envelope Glycoprotein from a CRF02_AG Isolate Elicits Cross-Clade Tier 2 HIV-1 Neutralizing Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. umass.edu [umass.edu]
- 7. sinobiological.com [sinobiological.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mabtech.com [mabtech.com]
- 10. sysy.com [sysy.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Single Genome Sequencing of HIV-1 Envelope Glycoprotein 120
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (B1211001) (Env) is a primary target for neutralizing antibodies and a key determinant of viral tropism. The gp120 subunit of Env mediates the initial contact with host cells by binding to the CD4 receptor and a coreceptor, typically CCR5 or CXCR4.[1][2][3] Due to its high genetic diversity, driven by a high mutation rate and recombination, studying the env gene at the population level can mask the identity and prevalence of individual viral variants.[4][5] Single Genome Sequencing (SGS), also known as Single Genome Amplification (SGA), has become the gold standard for analyzing HIV-1 genetic diversity in vivo. This method allows for the amplification and sequencing of individual viral genomes, providing an unbiased view of the viral quasispecies.
These application notes provide detailed protocols for the single genome sequencing of the HIV-1 gp120 coding region from plasma viral RNA (vRNA) or cellular proviral DNA. The protocols are designed to be robust and adaptable for researchers studying HIV-1 evolution, drug resistance, and vaccine development.
Principle of Single Genome Amplification
SGA is based on the principle of limiting dilution, where the viral cDNA or DNA template is diluted to a point where the majority of PCR wells contain either one or zero template molecules. According to Poisson distribution, if less than 30% of the PCR reactions are positive, there is a greater than 80% probability that each positive reaction originated from a single amplifiable template. This approach minimizes PCR-induced artifacts such as recombination and nucleotide misincorporation that can occur when amplifying a diverse population of templates.
Key Applications
-
Characterization of Viral Diversity: Accurately determine the genetic diversity of the HIV-1 env gene within a host.
-
Analysis of Viral Evolution: Track the evolution of viral populations over time, including during disease progression or in response to therapy.
-
Identification of Transmitted/Founder Viruses: Characterize the viral variants responsible for establishing a new infection.
-
Coreceptor Tropism Prediction: Analyze the V3 loop of gp120 to predict whether the virus uses the CCR5 or CXCR4 coreceptor for entry.
-
Neutralization Antibody Escape: Identify mutations in the env gene that confer resistance to neutralizing antibodies.
Experimental Workflow Overview
The overall workflow for single genome sequencing of the HIV-1 gp120 gene involves several key steps, from sample collection to data analysis.
Caption: Overall workflow for single genome sequencing of HIV-1 gp120.
HIV-1 Entry Signaling Pathway
The gp120 protein is central to the initiation of HIV-1 infection. The binding of gp120 to the host cell's CD4 receptor induces conformational changes that expose the coreceptor binding site. Subsequent engagement with a chemokine coreceptor, either CCR5 or CXCR4, triggers further conformational changes in the Env complex, leading to the fusion of the viral and cellular membranes and entry of the viral core into the cytoplasm.
Caption: Simplified signaling pathway of HIV-1 entry mediated by gp120.
Experimental Protocols
Protocol 1: Viral RNA Extraction and cDNA Synthesis
This protocol describes the extraction of viral RNA from plasma and subsequent reverse transcription to generate complementary DNA (cDNA).
Materials:
-
QIAamp Viral RNA Mini Kit (QIAGEN) or equivalent
-
SuperScript III First-Strand Synthesis System (Invitrogen) or equivalent
-
Oligo(dT) primers or gene-specific reverse primers
-
Nuclease-free water
Procedure:
-
Viral RNA Extraction: Extract vRNA from 140 µL to 1 mL of plasma using the QIAamp Viral RNA Mini Kit according to the manufacturer's instructions. Elute the RNA in 60 µL of AVE buffer.
-
cDNA Synthesis:
-
In a sterile, nuclease-free tube, combine 10 µL of the extracted vRNA with 1 µL of a gene-specific outer reverse primer (e.g., OFM19) or oligo(dT) primer (10 µM) and 1 µL of dNTPs (10 mM).
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing:
-
4 µL 5X First-Strand Buffer
-
1 µL 0.1 M DTT
-
1 µL RNaseOUT™ Recombinant Ribonuclease Inhibitor
-
1 µL SuperScript™ III Reverse Transcriptase (200 U/µL)
-
-
Add 7 µL of the master mix to the RNA/primer mixture.
-
Incubate at 50°C for 60 minutes.
-
Inactivate the enzyme by incubating at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
-
Protocol 2: Limiting Dilution and Nested PCR for gp120
This protocol details the amplification of the env gene encoding gp120 from single cDNA molecules using a nested PCR approach.
Materials:
-
Platinum™ Taq DNA Polymerase High Fidelity (Invitrogen) or equivalent
-
Nuclease-free water
-
96-well PCR plates
-
Primers for first and second round PCR (see Table 1)
Procedure:
-
cDNA Titration: To determine the appropriate dilution for SGA, perform serial 3-fold or 10-fold dilutions of the cDNA template. For each dilution, set up at least 8 replicate PCR reactions. The optimal dilution is the one that yields a positive PCR product in approximately 30% of the wells.
-
First Round PCR:
-
Prepare a master mix for the first round of PCR. For a 20 µL reaction, combine:
-
2 µL 10X High Fidelity PCR Buffer
-
0.6 µL 50 mM MgSO₄
-
0.4 µL 10 mM dNTPs
-
0.4 µL Forward Primer (10 µM, e.g., Vif1)
-
0.4 µL Reverse Primer (10 µM, e.g., OFM19)
-
0.2 µL Platinum™ Taq High Fidelity
-
14 µL Nuclease-free water
-
-
Aliquot 19 µL of the master mix into each well of a 96-well plate.
-
Add 1 µL of the appropriately diluted cDNA to each well.
-
Perform PCR using the following cycling conditions: 94°C for 2 min, followed by 35 cycles of 94°C for 15 s, 55°C for 30 s, and 68°C for 4 min, with a final extension at 68°C for 10 min.
-
-
Second Round PCR:
-
Prepare a master mix for the second round of PCR similar to the first round, but using the inner primers (e.g., EnvA and EnvN).
-
Aliquot 19 µL of the second-round master mix into a new 96-well plate.
-
Transfer 1 µL of the first-round PCR product to the corresponding wells of the second-round plate.
-
Perform PCR using the following cycling conditions: 94°C for 2 min, followed by 45 cycles of 94°C for 15 s, 55°C for 30 s, and 68°C for 4 min, with a final extension at 68°C for 10 min.
-
-
Analysis of PCR Products: Analyze the second-round PCR products by agarose (B213101) gel electrophoresis. Positive reactions should yield a single band of the expected size (approximately 2.6 kb for the full env gene).
| Table 1: Example Primers for Nested PCR of HIV-1 env Gene | ||
| Round | Primer Name | Sequence (5' to 3') |
| First | Vif1 | GGGTTTATTACAGGGACAGCAGAG |
| First | OFM19 | GCACTCAAGGCAAGCTTTATTGAGGCTTA |
| Second | EnvA | GGCTTAGGCATCTCCTATGGCAGGAAGAA |
| Second | EnvN | CTGCCAATCAGGGAAGTAGCCTTGTGT |
| Note: Primer sequences may need to be adapted based on the specific HIV-1 subtype being studied. |
Protocol 3: PCR Product Purification and Sequencing
Materials:
-
QIAquick PCR Purification Kit (QIAGEN) or equivalent
-
Sequencing primers (can be the second-round PCR primers)
-
Sanger sequencing service or Next-Generation Sequencing (NGS) platform
Procedure:
-
PCR Product Purification: Purify the positive second-round PCR products using the QIAquick PCR Purification Kit according to the manufacturer's protocol.
-
Sequencing:
-
Sanger Sequencing: Directly sequence the purified PCR products using the second-round PCR primers. This method is suitable for analyzing a smaller number of amplicons.
-
Next-Generation Sequencing (NGS): For high-throughput analysis, prepare libraries from the purified amplicons and sequence them on an NGS platform such as Illumina MiSeq or Ion Torrent. NGS offers greater sequencing depth and is more cost-effective for large numbers of samples.
-
Data Presentation and Analysis
Quantitative Data Summary
| Table 2: Key Quantitative Parameters in Single Genome Amplification | |
| Parameter | Typical Value/Range |
| Template Dilution for SGA | Yielding ≤30% positive PCRs |
| Probability of Single Template | >80% at ≤30% PCR positivity |
| Sanger Sequencing Read Length | ~800 bp |
| NGS DNA Input Requirement | ~100 ng |
| NGS Median Coverage | >500x |
Bioinformatics Analysis Pipeline
The analysis of single genome sequencing data requires a robust bioinformatics pipeline to ensure high-quality and accurate results.
Caption: A typical bioinformatics pipeline for analyzing HIV-1 gp120 sequences.
Key Analysis Steps:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Sequence Assembly: For Sanger sequencing, assemble overlapping reads to generate a consensus sequence for each amplicon. For NGS data, a reference-guided alignment is often used to generate a consensus.
-
Multiple Sequence Alignment: Align all the obtained sequences to a reference sequence (e.g., HXB2) to identify variations.
-
Phylogenetic Analysis: Construct phylogenetic trees to visualize the evolutionary relationships between the viral variants.
-
Diversity and Tropism Analysis: Calculate genetic diversity metrics and use algorithms like Geno2Pheno to predict coreceptor tropism from the V3 loop sequence.
Troubleshooting
| Table 3: Troubleshooting Common Issues in HIV-1 SGA | ||
| Problem | Possible Cause | Solution |
| No PCR product | Poor RNA/DNA quality | Re-extract nucleic acids. |
| PCR inhibitors | Use a more robust polymerase or dilute the template. | |
| Low viral load | Concentrate the virus from a larger plasma volume. | |
| Multiple PCR bands | Non-specific primer binding | Optimize annealing temperature in PCR. |
| Contamination | Use dedicated pre- and post-PCR areas. | |
| >30% positive wells in SGA | Template concentration too high | Perform further dilutions of the cDNA/DNA. |
| Low sequencing quality | Poor PCR product quality | Re-purify the PCR product. |
| Primer-template mismatch | Design new primers based on known sequences from the patient. |
Conclusion
Single genome sequencing of the HIV-1 env gene is a powerful technique for the detailed characterization of viral populations. The protocols and guidelines presented here provide a comprehensive framework for researchers to successfully implement this methodology. Careful execution of the experimental steps and rigorous data analysis are crucial for obtaining high-quality, reliable results that can advance our understanding of HIV-1 pathogenesis and inform the development of effective vaccines and therapeutics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Single-Molecule Analysis of Human Immunodeficiency Virus Type 1 gp120-Receptor Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-molecule analysis of human immunodeficiency virus type 1 gp120-receptor interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 5. Challenges in Elucidating HIV-1 Genetic Diversity in the Middle East and North Africa: A Review Based on a Systematic Search - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for gp120-IN-1 in HIV Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
gp120-IN-1, also identified as compound 4e, is a potent small-molecule inhibitor of the HIV-1 envelope glycoprotein (B1211001) gp120. It functions as an entry inhibitor, a class of antiretroviral compounds that prevent the virus from entering host cells. This document provides an overview of the known applications of this compound, detailed protocols for its in vitro evaluation, and general guidance for its potential application in animal models of HIV infection.
Disclaimer: To date, all published data on this compound is from in vitro studies. The animal model protocols described herein are generalized from studies with other gp120 inhibitors or the gp120 protein itself and should be adapted and validated for this compound.
Mechanism of Action
This compound exerts its anti-HIV-1 activity by specifically targeting the Phe43 cavity of the gp120 protein. The binding of gp120 to the CD4 receptor on the surface of T-helper cells is the initial and critical step for viral entry. By occupying the Phe43 cavity, this compound prevents the necessary conformational changes in gp120 that allow it to bind to the CD4 receptor. This blockade of the gp120-CD4 interaction effectively halts the viral entry process, preventing HIV-1 from infecting host cells.[1]
Figure 1. Mechanism of action of this compound.
Quantitative Data
All currently available data for this compound are from in vitro assays. This information is crucial for planning further preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Description | Reference |
|---|---|---|---|---|
| IC50 | 2.2 µM | - | The half-maximal inhibitory concentration, indicating the potency of the compound in preventing HIV-1 infection in vitro. | [1] |
| CC50 | 100.90 µM | SUP-T1 | The half-maximal cytotoxic concentration, indicating the concentration at which the compound causes death to 50% of the cells. |[1] |
Experimental Protocols
Protocol 1: In Vitro Anti-HIV-1 Activity Assay
This protocol details the methodology to assess the antiviral efficacy of this compound in a cell-based assay.
Figure 2. Workflow for in vitro anti-HIV-1 activity assay.
Objective: To determine the IC50 of this compound against HIV-1.
Materials:
-
This compound
-
SUP-T1 cells
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
p24 antigen capture ELISA kit
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Preparation: Culture SUP-T1 cells in RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell concentration to 1 x 10^5 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations for testing.
-
Assay Setup:
-
Add 50 µL of the SUP-T1 cell suspension to each well of a 96-well plate.
-
Add 50 µL of the diluted this compound to the wells. Include wells with medium only (cell control) and cells with the highest concentration of DMSO used (vehicle control).
-
-
Infection: Add 100 µL of HIV-1 stock (at a predetermined dilution that yields a linear p24 antigen production) to each well, except for the cell control wells.
-
Incubation: Incubate the plate for 7 days at 37°C in a humidified 5% CO2 incubator.
-
Analysis: After incubation, centrifuge the plate to pellet the cells. Collect the supernatant and measure the p24 antigen concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Interpretation: Determine the percentage of inhibition for each concentration of this compound compared to the virus control. Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression analysis to calculate the IC50 value.
Application in Animal Models of HIV Infection (General Guidance)
As no specific in vivo data for this compound is available, this section provides general protocols and considerations for evaluating a gp120 inhibitor in animal models, based on studies with similar compounds.
Animal Models
-
Humanized Mice: These are immunodeficient mice engrafted with human hematopoietic stem cells or tissues, leading to the development of a human immune system. The SCID-hu Thy/Liv model is a common example where human fetal thymus and liver tissues are implanted under the mouse kidney capsule. These models are susceptible to HIV-1 infection and are valuable for assessing the in vivo efficacy of antiretroviral drugs.
-
Non-Human Primates (NHPs): Rhesus macaques are often used in HIV research. They are typically infected with Simian Immunodeficiency Virus (SIV) or a chimeric Simian-Human Immunodeficiency Virus (SHIV) as they are not susceptible to HIV-1. NHPs provide a robust model for studying viral pathogenesis, immune responses, and the efficacy of vaccines and therapeutics.
-
Rodent Models for Pathogenesis Studies: While not suitable for studying HIV-1 replication, rodent models are used to investigate the pathogenic effects of specific viral proteins like gp120. For instance, direct injection of gp120 into the brains of rats can be used to model HIV-associated neurocognitive disorders (HAND).
Protocol 2: In Vivo Efficacy in a Humanized Mouse Model (General Protocol)
This protocol provides a general framework for evaluating the antiviral efficacy of a gp120 inhibitor in a humanized mouse model.
Figure 3. General workflow for an in vivo efficacy study.
Objective: To assess the in vivo antiviral activity and tolerability of a gp120 inhibitor.
Materials:
-
Humanized mice (e.g., SCID-hu Thy/Liv)
-
gp120 inhibitor (e.g., this compound)
-
Vehicle for drug formulation (e.g., a solution for oral gavage)
-
HIV-1 viral stock (e.g., NL4-3)
-
Anesthetic for animal procedures
-
Blood collection supplies
-
qPCR assay for HIV-1 RNA quantification
-
Flow cytometer and antibodies for T-cell analysis
Procedure:
-
Acclimatization and Baseline: Allow animals to acclimatize to the facility. Collect baseline blood samples to confirm the presence of human immune cells.
-
Grouping: Randomly assign mice to treatment and control groups.
-
Treatment: Begin daily administration of the gp120 inhibitor or vehicle control at a predetermined dose. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the pharmacokinetic properties of the compound.
-
Infection: Infect the mice with a known titer of HIV-1, typically via injection into the implanted human tissue or intravenously.
-
Monitoring: Continue daily treatment and monitor the animals for any signs of toxicity.
-
Sample Collection: Collect blood samples weekly to monitor viral load and CD4+ T-cell counts.
-
Viral Load Quantification: Isolate plasma and quantify HIV-1 RNA levels using a validated qPCR assay.
-
Immunophenotyping: Use flow cytometry to determine the absolute counts and percentages of human CD4+ and CD8+ T-cells.
-
Endpoint: At the end of the study, euthanize the animals and collect tissues (e.g., spleen, lymph nodes, implanted human tissue) for further analysis.
-
Data Analysis: Compare the plasma viral loads and CD4+ T-cell counts between the treatment and control groups to determine the efficacy of the gp120 inhibitor.
Pharmacokinetic Studies
Prior to efficacy studies, it is essential to determine the pharmacokinetic (PK) profile of this compound in the chosen animal model. This involves administering the compound and measuring its concentration in plasma over time to determine parameters such as half-life (T1/2), maximum concentration (Cmax), and bioavailability (%F).
Table 2: Example Pharmacokinetic Parameters of a gp120 Antagonist (NBD-14189) in Rats and Dogs
| Parameter | Rat (10 mg/kg) | Dog |
|---|---|---|
| Route of Administration | IV / PO | IV / PO |
| T1/2 (h) | 9.8 / 8.19 | 20.0 / 24.3 |
| Cmax (ng/mL) | - / - | - / - |
| AUCINF (h*ng/mL) | - / - | 3130 / 3820 |
| Bioavailability (%F) | Not conclusive | 61.0 |
Note: This data is for NBD-14189 and is provided as an example. Similar studies would be required for this compound.
Conclusion
This compound is a promising HIV-1 entry inhibitor with a well-defined in vitro mechanism of action and potency. While in vivo data is currently lacking, the protocols and information provided in this document offer a comprehensive guide for researchers to further investigate its potential as an antiretroviral therapeutic. Future studies should focus on determining its pharmacokinetic profile, safety, and efficacy in relevant animal models of HIV infection.
References
- 1. Transgenic mice expressing HIV-1 envelope protein gp120 in the brain as an animal model in neuroAIDS research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, NBD-14189, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application of gp120-IN-1 in the Study of HIV-1 gp120 Glycosylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Human Immunodeficiency Virus type 1 (HIV-1) envelope glycoprotein (B1211001), gp120, is a critical component for viral entry into host cells and a primary target for the host immune response. A key feature of gp120 is its extensive N-linked glycosylation, which plays a multifaceted role in HIV-1 pathogenesis. These glycans are crucial for the correct folding of the gp120 protein, act as a shield to protect the virus from the host's immune system, and are involved in the interaction with host cell receptors.
Given the significance of gp120 glycosylation, understanding its intricate details is paramount for the development of effective HIV-1 vaccines and therapeutics. While various molecular tools are employed to probe the structure and function of gp120, the small molecule inhibitor gp120-IN-1 offers a unique, albeit indirect, avenue for these investigations.
This compound: A Potent HIV-1 Entry Inhibitor
This compound is a small molecule that has been identified as a potent inhibitor of HIV-1 entry. Its mechanism of action involves binding to a conserved pocket on gp120 known as the "Phe43 cavity."[1][2][3][4] This cavity is a critical site for the interaction of gp120 with the host cell's CD4 receptor.[1][2][3][4] By occupying this cavity, this compound prevents the necessary conformational changes in gp120 that are required for binding to the CD4 receptor and subsequent viral entry into the host cell.[1][2][3][4]
| Compound | IC50 | CC50 | Mechanism of Action |
| This compound | 2.2 µM | 100.90 µM | Inhibits HIV-1 gp120, targeting the Phe43 cavity to block viral entry. |
Hypothetical Application in Glycosylation Studies
Currently, there is no direct published evidence detailing the use of this compound specifically for the study of gp120 glycosylation. However, its targeted mechanism of action presents a hypothetical framework for its application in this area of research.
It is plausible that the dense glycan shield of gp120 could influence the accessibility of the Phe43 cavity to small molecule inhibitors like this compound. Therefore, this compound could be utilized as a molecular probe in comparative studies of different gp120 glycoforms. For instance, researchers could investigate whether variations in glycosylation patterns, either naturally occurring or induced, alter the binding affinity and inhibitory potency of this compound. Such studies could provide valuable insights into how specific glycans may modulate the conformation and accessibility of the CD4 binding site.
Furthermore, this compound could be used in conjunction with other techniques, such as cryo-electron microscopy or X-ray crystallography, to explore the structural interplay between the glycan shield and the Phe43 cavity. By comparing the structures of gp120 in its apo form, in complex with this compound, and in complex with both the inhibitor and various glycans, a more detailed understanding of the conformational dynamics of gp120 could be achieved.
Experimental Protocols
While specific protocols for the direct application of this compound in glycosylation studies are not established, the following are detailed methodologies for key experiments that are central to the study of gp120 glycosylation and the assessment of gp120 inhibitors.
Protocol 1: Analysis of gp120 N-linked Glycans by Mass Spectrometry
This protocol outlines a general workflow for the characterization of N-linked glycans from a purified glycoprotein such as gp120.[5][6]
Materials:
-
Purified gp120 protein
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (TPCK-treated)
-
PNGase F
-
Ammonium (B1175870) bicarbonate buffer
-
C18 Sep-Pak columns
-
MilliQ water
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
MALDI matrix (e.g., DHB)
-
MALDI-TOF mass spectrometer
Procedure:
-
Reduction and Alkylation:
-
Dissolve the purified gp120 in 100 µL of 100 mM ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.
-
-
Proteolytic Digestion:
-
Add TPCK-treated trypsin to the protein solution at a 1:50 (w/w) ratio of trypsin to gp120.
-
Incubate overnight at 37°C.
-
-
Deglycosylation:
-
Heat the sample at 100°C for 5 minutes to inactivate the trypsin.
-
Add PNGase F (according to the manufacturer's instructions) and incubate at 37°C for 18 hours to release the N-linked glycans.
-
-
Glycan Cleanup:
-
Activate a C18 Sep-Pak column with 1 mL of ACN, followed by 1 mL of 0.1% TFA in water.
-
Load the deglycosylation reaction mixture onto the column.
-
Wash the column with 1 mL of 0.1% TFA in water to remove salts and other impurities. The glycans will be in the flow-through and wash.
-
Collect the flow-through and wash fractions containing the released glycans.
-
Lyophilize the collected fractions.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the lyophilized glycans in a small volume of MilliQ water.
-
Spot 1 µL of the glycan solution onto a MALDI plate and add 1 µL of MALDI matrix solution.
-
Allow the spot to air dry.
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.
-
Protocol 2: HIV-1 Pseudovirus Entry Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of a compound like this compound on HIV-1 entry.[7][8][9]
Materials:
-
HEK293T cells
-
TZM-bl reporter cells (expressing CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)
-
HIV-1 packaging plasmid (e.g., pSG3ΔEnv)
-
HIV-1 envelope expression plasmid (for a specific gp120)
-
Transfection reagent
-
This compound (or other inhibitor)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the HIV-1 packaging plasmid and the envelope expression plasmid using a suitable transfection reagent.
-
After 48-72 hours, harvest the cell culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
-
Inhibition Assay:
-
Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the TZM-bl cells and add the medium containing the different concentrations of the inhibitor.
-
Add a standardized amount of the pseudovirus supernatant to each well.
-
Incubate the plate at 37°C for 48 hours.
-
-
Quantification of Inhibition:
-
After the incubation period, remove the medium and lyse the cells.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the untreated control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Research Portal [iro.uiowa.edu]
- 4. The HIV-1 Env gp120 Inner Domain Shapes the Phe43 Cavity and the CD4 Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 6. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current methods for detecting and assessing HIV-1 antibody resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting gp120-IN-1 in HIV Entry Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are using gp120-IN-1 in HIV entry assays and are not observing the expected inhibitory effects. This guide provides a structured approach to troubleshooting common experimental issues in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not showing any inhibition in my HIV entry assay. What are the most common reasons for this?
There are several potential reasons why this compound may not be exhibiting inhibitory activity. These can be broadly categorized into issues with the compound, the experimental setup, or the biological reagents.
-
Compound Integrity and Concentration: The inhibitor itself may have degraded, been stored improperly, or be present at a suboptimal concentration.
-
Assay Conditions: The specifics of your assay, such as incubation times, serum concentration, and the choice of viral envelope and target cells, can significantly impact the inhibitor's apparent activity.
-
Viral and Cellular Factors: The specific HIV-1 strain, the expression levels of CD4 and co-receptors on the target cells, and the overall health of the cells can all influence the outcome.
The following sections will delve into troubleshooting each of these areas.
Q2: How can I verify that the issue is not with the this compound compound itself?
It is crucial to first rule out any problems with the inhibitor stock.
-
Confirm Identity and Purity: If possible, verify the identity and purity of your this compound stock using analytical methods like LC-MS or NMR.
-
Check Solubility: this compound may have limited solubility in aqueous solutions. Ensure that your stock solution is fully dissolved and that the final concentration in your assay does not exceed its solubility limit, which could lead to precipitation. Consider preparing a fresh stock solution in an appropriate solvent, such as DMSO, and visually inspect for any precipitates.
-
Storage and Stability: Ensure that the compound has been stored according to the manufacturer's recommendations to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Concentration Range: Verify that you are using a relevant concentration range. The reported 50% inhibitory concentration (IC50) for this compound is approximately 2.2 µM.[1] Your concentration range should bracket this value.
Q3: Could my assay conditions be preventing this compound from working?
Yes, assay parameters can have a significant impact on the activity of small molecule inhibitors.
-
Serum Protein Binding: Small molecules can bind to serum proteins, such as albumin, which can reduce their effective concentration.[2] If your assay medium contains a high percentage of fetal bovine serum (FBS), consider reducing the serum concentration or using a serum-free medium during the inhibitor incubation step.
-
Incubation Time: Ensure that the pre-incubation time of the virus with the inhibitor is sufficient before adding the mixture to the target cells. A pre-incubation of at least one hour at 37°C is a common starting point.
-
Virus Inoculum: A very high virus inoculum can overcome the inhibitory effect. It is important to use a viral titer that results in a signal well within the linear range of the assay.
Q4: What if the problem lies with my virus or cells?
The biological components of your assay are critical for success.
-
Cell Health: Ensure that your target cells (e.g., TZM-bl) are healthy, within a low passage number, and show consistent expression of CD4, CCR5, and/or CXCR4.
-
Viral Strain Specificity: While this compound is expected to have activity against various HIV-1 strains, its potency can vary depending on the specific envelope glycoprotein. Confirm that the HIV-1 pseudovirus you are using is sensitive to this class of inhibitors. It may be beneficial to test a reference strain known to be susceptible.
-
Cytotoxicity: At high concentrations, the compound may be toxic to the cells, leading to a decrease in signal that could be misinterpreted as inhibition. It is essential to perform a cytotoxicity assay in parallel with your entry assay. The 50% cytotoxic concentration (CC50) for this compound has been reported to be 100.90 µM.[1]
Quantitative Data Summary
| Parameter | Reported Value | Source |
| IC50 (Inhibitory Concentration 50%) | 2.2 µM | [1] |
| CC50 (Cytotoxic Concentration 50%) | 100.90 µM | [1] |
| Mechanism of Action | HIV-1 gp120 Inhibitor | [1] |
Experimental Protocols
Standard HIV-1 Pseudovirus Entry Assay Protocol
This protocol outlines a typical single-round infection assay using HIV-1 Env-pseudotyped virus and TZM-bl reporter cells.
-
Cell Seeding:
-
Culture TZM-bl cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Seed 1x10^4 cells per well in a 96-well flat-bottom plate and incubate overnight at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
-
Inhibition Assay:
-
In a separate plate, mix the diluted this compound with a predetermined amount of HIV-1 pseudovirus.
-
Incubate the virus-inhibitor mixture for 1 hour at 37°C.
-
Remove the culture medium from the TZM-bl cells and add the virus-inhibitor mixture.
-
Include control wells with virus only (no inhibitor) and cells only (no virus).
-
-
Incubation and Readout:
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions (e.g., using a luciferase assay reagent).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Visualizations
Troubleshooting Workflow for this compound Inhibition Failure
Caption: Troubleshooting flowchart for addressing lack of this compound activity.
Mechanism of this compound Action in HIV Entry
References
Technical Support Center: Optimizing gp120-IN-1 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing gp120-IN-1, a potent HIV-1 gp120 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the HIV-1 envelope glycoprotein (B1211001) gp120. It functions by targeting the "Phe43 cavity" of gp120, thereby inhibiting the entry of the virus into host cells.[1] This action prevents the initial attachment of the virus to the CD4 receptor on T-helper cells, a critical step in the HIV-1 infection process.
Q2: What are the key parameters for the in vitro activity of this compound?
A2: The following table summarizes the known in vitro efficacy and cytotoxicity data for this compound.
| Parameter | Value | Cell Line | Description |
| IC50 | 2.2 µM | - | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of HIV-1 activity.[1] |
| CC50 | 100.90 µM | SUP-T1 | The half-maximal cytotoxic concentration, indicating the concentration at which a 50% reduction in cell viability is observed.[1] |
| Dose-Dependent Cytotoxicity | Observed | SUP-T1 | This compound has been shown to exhibit cytotoxicity that increases with higher concentrations.[1] |
Q3: How should I prepare this compound for cell culture experiments?
A3: Proper preparation of small molecule inhibitors is crucial for experimental success. For this compound, consider the following:
-
Solubility: The aqueous solubility of this compound is approximately 200 µg/ml (at pH 8.4).[2] To improve solubility, consider using a salt form of the molecule if available. For cell-based assays, it is recommended to prepare a stock solution in a suitable solvent like DMSO. Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Stability: The stability of the compound in your specific cell culture media should be considered. It is advisable to prepare fresh dilutions from your stock solution for each experiment.
Troubleshooting Guides
Issue 1: Lower than Expected Efficacy (High IC50 Value)
If you observe that this compound is not inhibiting HIV-1 entry as effectively as expected, consider the following potential causes and troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and viral strain. Start with a broad range of concentrations around the reported IC50 of 2.2 µM. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Conditions | Ensure that the incubation times and cell densities are optimized for your assay. For example, in a typical HIV entry assay, pre-incubating the virus with the inhibitor before adding it to the cells may enhance efficacy. |
| Viral Strain Variability | The efficacy of this compound may vary between different HIV-1 strains. Confirm the susceptibility of your specific viral isolate to the inhibitor. |
| Solubility Issues | Visually inspect your prepared solutions for any precipitation. If solubility is a concern, you can try preparing the stock solution at a slightly lower concentration or using a different solvent. Ensure thorough mixing when diluting the stock into your aqueous assay buffer. |
Issue 2: High Cytotoxicity Observed
If you are observing significant cell death in your experiments that is not attributable to viral cytopathic effects, consider these points:
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 in your specific cell line. Use concentrations well below the determined CC50 for your efficacy studies. The reported CC50 in SUP-T1 cells is 100.90 µM. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control to assess its effect on cell viability. |
| Off-Target Effects | At higher concentrations, small molecule inhibitors may have off-target effects leading to cytotoxicity. It is crucial to use the lowest effective concentration to minimize these effects. |
| Contamination | Ensure that your cell cultures and reagents are free from microbial contamination, which can also lead to cell death. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an Anti-HIV Activity Assay
This protocol outlines a general procedure for a cell-based assay to determine the dose-response curve and IC50 of this compound.
Materials:
-
Target cells (e.g., TZM-bl, SUP-T1)
-
HIV-1 virus stock
-
This compound
-
Cell culture medium
-
96-well plates
-
Reagents for quantifying viral replication (e.g., luciferase assay kit, p24 ELISA kit)
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A typical starting range would be from 0.01 µM to 100 µM. Include a no-drug control.
-
Virus Preparation: Dilute the HIV-1 virus stock to a predetermined titer that gives a robust signal in your assay system.
-
Infection: Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C. After incubation, add the virus-inhibitor mixture to the cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable method (e.g., luciferase activity for TZM-bl cells or p24 antigen capture ELISA for culture supernatants).
-
Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol describes how to evaluate the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Target cells (e.g., SUP-T1)
-
This compound
-
Cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a no-compound control and a solvent control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-compound control. Plot the percentage of viability against the log of the inhibitor concentration to determine the CC50 value.
Signaling Pathways and Experimental Workflows
The HIV-1 envelope protein gp120 can trigger various intracellular signaling cascades that contribute to viral pathogenesis. Understanding these pathways is crucial for elucidating the full impact of inhibitors like this compound.
References
Technical Support Center: Troubleshooting Low Solubility of gp120-IN-1
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low aqueous solubility issues with gp120-IN-1, a potent HIV-1 gp120 inhibitor. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended starting solvent?
A1: For many organic small molecules with low aqueous solubility, the recommended approach is to first prepare a high-concentration stock solution in an organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its strong solubilizing power and compatibility with many biological assays at low final concentrations (typically ≤ 0.5%).[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Reduce the Stock Concentration: Lowering the concentration of your stock solution in DMSO can help.
-
Optimize the Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while gently vortexing or stirring. This gradual addition can prevent the compound from crashing out of solution.[1]
-
Use an Intermediate Dilution Step: Perform a serial dilution. First, dilute your DMSO stock into a mixture of DMSO and your aqueous buffer (e.g., 1:1), and then perform the final dilution into the aqueous buffer.
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature stability of this compound and other components in your assay.
Q3: What alternative solvents can I try if DMSO is not suitable for my experiment?
A3: If DMSO is not compatible with your assay, other organic solvents can be considered. The choice of solvent will depend on the specific properties of this compound and the requirements of your experiment.
| Solvent | Polarity Index | Common Use in Biological Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Universal solvent for high-concentration stock solutions. | Generally well-tolerated by most cell lines at concentrations ≤ 0.5%. May have biological effects at higher concentrations.[1] |
| Ethanol (EtOH) | 5.2 | Used for compounds soluble in alcohols. | Can be toxic to cells at higher concentrations. Evaporation can be an issue.[1] |
| Methanol (MeOH) | 6.6 | Alternative to ethanol, with higher polarity. | Generally more toxic to cells than ethanol.[1] |
| N,N-Dimethylformamide (DMF) | 6.4 | A stronger solvent for highly insoluble compounds. | Higher toxicity than DMSO. Use with caution.[1] |
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: The solubility of ionizable compounds is significantly dependent on the pH of the solution.[2]
-
Weakly acidic compounds are more soluble at pH values above their pKa.
-
Weakly basic compounds are more soluble at pH values below their pKa.
To determine if pH adjustment can help, you would first need to know the pKa of this compound. If this information is not available, you can empirically test the solubility in buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
Q5: Are there other formulation strategies I can consider for in vitro studies?
A5: Yes, several other techniques can be employed to enhance the aqueous solubility of poorly soluble compounds for in vitro experiments. These include:
-
Co-solvents: In addition to the primary organic solvent for the stock solution, a small percentage of a co-solvent can be included in the final aqueous medium.[3]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in aqueous solutions.[4][5]
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon adding DMSO stock to aqueous buffer.
This is a common indication that the compound is "crashing out" of solution due to the rapid change in solvent polarity.
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Solution is initially clear but becomes cloudy or forms a precipitate over time.
This may suggest that while the compound is initially dispersed, it is not thermodynamically stable in the aqueous environment and is slowly aggregating or precipitating.
Caption: Troubleshooting workflow for delayed precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general procedure for preparing a stock solution of a poorly water-soluble compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) and place it into a sterile vial.
-
Calculate Solvent Volume: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, the volume will depend on the molecular weight of this compound).
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution. Visually inspect for any undissolved particles.
-
Sonication (Optional): If particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Protocol 2: General Workflow for Preparing Working Solutions
This workflow illustrates the steps for diluting a high-concentration stock solution for use in an experiment.
Caption: Workflow for preparing experimental working solutions.
Signaling Pathway Context
This compound is an inhibitor of the HIV-1 envelope glycoprotein (B1211001) gp120.[6] This protein is crucial for the virus's entry into host cells. The binding of gp120 to the CD4 receptor on T-helper cells is the initial step in the infection process.[7][8] By inhibiting gp120, this compound blocks this critical interaction, thereby preventing viral entry.
Caption: Simplified pathway of HIV-1 entry and the action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are gp120 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Envelope glycoprotein GP120 - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming gp120-IN-1 Off-Target Effects
This technical support center is designed for researchers, scientists, and drug development professionals utilizing gp120-IN-1 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of this HIV-1 entry inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the HIV-1 envelope glycoprotein (B1211001) gp120.[1] Its primary mechanism of action is to bind to gp120 and prevent its interaction with the CD4 receptor on host T-cells, which is the initial step required for viral entry into the cell.[1][2] By blocking this interaction, this compound effectively inhibits viral infection.
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Q3: What are the initial signs that I might be observing off-target effects in my cell-based assays with this compound?
A3: Common indicators of potential off-target effects include:
-
Inconsistent results with other gp120 inhibitors: A structurally different inhibitor targeting gp120 produces a different phenotype or no effect.
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the host cell receptor for gp120 (CD4) is knocked down or knocked out using techniques like siRNA or CRISPR-Cas9.
-
Unusual dose-response curve: The dose-response curve is not monophasic, or the potency for the observed phenotype is significantly different from the known IC50 for gp120 binding.
-
Cellular toxicity at low concentrations: Significant cytotoxicity is observed at concentrations at or near the IC50 for viral entry inhibition. The known CC50 for this compound is 100.90 µM, while its IC50 is 2.2 µM.[1] Toxicity at concentrations well below the CC50 could indicate off-target effects.
Q4: What are the general strategies to minimize and validate off-target effects of this compound?
A4: A multi-pronged approach is recommended:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that shows the desired anti-viral effect to minimize engagement with lower-affinity off-targets.
-
Orthogonal Validation: Confirm your findings using alternative methods, such as a different, structurally unrelated gp120 inhibitor or by using genetic approaches to validate the role of the target.
-
Target Engagement Assays: Directly confirm that this compound is binding to its intended target in your cellular system using methods like the Cellular Thermal Shift Assay (CETSA).
-
Use of Control Compounds: If available, use a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Proteome-wide Profiling: For a comprehensive analysis, techniques like quantitative proteomics can be used to identify all cellular proteins that interact with this compound.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting suspected off-target effects of this compound.
Experimental Workflow for Investigating Off-Target Effects
References
dealing with batch-to-batch variability of gp120-IN-1
Welcome to the technical support center for gp120-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of HIV-1 entry. It functions by targeting the gp120 envelope glycoprotein, a critical component for viral attachment to host cells.[1] Specifically, this compound binds to the highly conserved "Phe43 cavity" on gp120. This binding event prevents the necessary conformational changes in gp120 that are required for its interaction with the CD4 receptor on T-helper cells, thereby blocking the initial step of viral entry into the host cell.[1]
Q2: What are the reported potency and cytotoxicity values for this compound?
A2: The following table summarizes the key reported values for this compound. It is important to note that these values can exhibit variability between different batches and experimental setups. We recommend determining these values for each new batch of the inhibitor.
| Parameter | Reported Value | Cell Line | Description |
| IC50 | 2.2 µM | - | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit HIV-1 entry by 50%.[1] |
| CC50 | 100.90 µM | SUP-T1 | The 50% cytotoxic concentration, indicating the concentration of the inhibitor that causes a 50% reduction in cell viability.[1] |
| Selectivity Index (SI) | ~45.86 | - | Calculated as CC50 / IC50, this value provides an estimate of the therapeutic window of the compound. A higher SI is generally desirable. |
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage of stock solutions are critical to ensure the consistency and reliability of your experimental results. As specific stability data for this compound is not extensively published, we recommend the following best practices for small molecule inhibitors:
-
Solvent Selection: Due to the tetrahydropyrimidine (B8763341) core, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is recommended to first dissolve the compound in a minimal amount of 100% DMSO and then dilute with your aqueous-based culture medium or buffer.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use volumes in polypropylene (B1209903) tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage, protected from light. For short-term use, a refrigerated stock at 4°C may be acceptable, but stability should be verified.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Inconsistent results between different batches of this compound can be a significant challenge. This guide provides a systematic approach to identifying and mitigating the sources of this variability.
Problem: Observed IC50 of this compound is higher than expected or varies significantly between batches.
| Potential Cause | Recommended Action |
| Compound Purity and Integrity | Verify Purity: If possible, verify the purity of each new batch using analytical techniques such as HPLC or LC-MS. Impurities can compete with or interfere with the activity of the active compound. Assess for Degradation: Visual inspection for color changes or precipitation in stock solutions can be an initial indicator of degradation. |
| Solubility Issues | Confirm Dissolution: Ensure the compound is fully dissolved in the stock solvent before further dilution. Incomplete dissolution will lead to an inaccurate working concentration. Determine Solubility Limit: If you suspect precipitation in your working solutions, you may need to determine the solubility limit in your specific experimental medium. |
| Stock Solution Instability | Minimize Freeze-Thaw Cycles: Use single-use aliquots of your stock solution to avoid degradation from repeated temperature changes. Protect from Light: Store stock solutions in amber vials or wrapped in foil to prevent photodegradation. |
| Experimental Conditions | Consistent Cell Passaging: Use cells within a consistent and low passage number range to avoid phenotypic drift. Standardize Cell Density: Ensure that the same number of cells are seeded for each experiment, as variations can alter the inhibitor-to-target ratio. Serum Protein Binding: Be aware that components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If variability is high, consider reducing the serum concentration during the treatment period, if compatible with your cells. |
Experimental Workflow for Batch Qualification
To proactively address batch-to-batch variability, we recommend a standardized workflow for qualifying each new lot of this compound.
Experimental Protocols
HIV-1 Entry Inhibition Assay (Pseudovirus Neutralization Assay)
This protocol is designed to determine the IC50 of this compound by measuring its ability to inhibit infection of target cells by HIV-1 pseudoviruses.
Materials:
-
HEK293T cells
-
TZM-bl reporter cells (expressing CD4, CCR5, and CXCR4, with integrated Tat-inducible luciferase and beta-galactosidase reporter genes)
-
HIV-1 envelope (Env)-pseudotyped viruses
-
This compound
-
Complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Luciferase assay reagent
-
96-well cell culture plates (white, solid-bottom for luminescence reading)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a white, solid-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in complete DMEM.
-
Virus-Inhibitor Incubation: In a separate plate, mix the diluted this compound with the HIV-1 pseudovirus at a predetermined optimal concentration. Incubate for 1 hour at 37°C.
-
Infection: Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.
-
Lysis and Luminescence Reading: After incubation, remove the medium and lyse the cells according to the luciferase assay reagent manufacturer's instructions. Read the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the CC50 of this compound in a relevant cell line (e.g., SUP-T1 or TZM-bl).
Materials:
-
SUP-T1 or other target cell line
-
This compound
-
Complete RPMI-1640 or DMEM medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well for suspension cells like SUP-T1).
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percent viability against the inhibitor concentration and fitting to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of HIV-1 Entry and Inhibition by this compound
Logical Flow for Troubleshooting Inconsistent IC50 Values
References
Technical Support Center: Minimizing Non-Specific Binding of gp120
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of the HIV-1 envelope glycoprotein (B1211001) gp120 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background and non-specific binding in experiments involving gp120?
High background noise in assays such as ELISA or Western blotting can obscure specific signals and lead to inaccurate results. Common culprits include:
-
Suboptimal Antibody Concentrations: Using primary or secondary antibodies at concentrations that are too high can lead to their non-specific attachment to the assay surface or other proteins.[1][2]
-
Inadequate Blocking: Failure to effectively block all unoccupied sites on the assay surface (e.g., microplate wells or blotting membranes) can result in the non-specific binding of antibodies and other reagents.[1][2]
-
Insufficient Washing: Inadequate washing between experimental steps fails to remove unbound reagents, which can contribute to background signal.
-
Cross-Reactivity: The secondary antibody may cross-react with other proteins present in the sample or with the chosen blocking agent.
-
Hydrophobic and Electrostatic Interactions: Proteins like gp120 can non-specifically adhere to surfaces due to hydrophobic or charge-based interactions.
-
Contamination: Contamination of reagents, buffers, or the assay plate can introduce substances that contribute to high background.
Q2: Which blocking agents are most effective for gp120 experiments?
The choice of blocking agent is critical for minimizing non-specific binding. Commonly used and effective blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used protein blocker that can be added to buffers and sample solutions to shield against non-specific protein-protein interactions and binding to charged surfaces. A typical concentration is 1%, but this may need optimization.
-
Non-fat Dry Milk: Often used in Western blotting, it is an effective and inexpensive blocking agent. However, it contains casein, a phosphoprotein, which can interfere with the detection of phospho-specific antibodies.
-
Casein: A purified protein that can be more effective than BSA or gelatin in some assays. It is particularly useful in peptide-based ELISAs.
Q3: How can I optimize my washing protocol to reduce background?
Effective washing is crucial for removing unbound reagents. Consider the following optimizations:
-
Increase the Number of Washes: Increasing the number of wash cycles (e.g., from 3 to 5) can significantly reduce background.
-
Incorporate a Detergent: Adding a non-ionic detergent like Tween-20 (typically at 0.05%) to your wash buffer helps to disrupt non-specific hydrophobic interactions.
-
Ensure Thorough Washing: Make sure that wells are completely filled and emptied during each wash step to ensure efficient removal of unbound materials.
-
Increase Wash Duration: A final soak with wash solution for a few minutes can be beneficial.
Troubleshooting Guides
Issue 1: High Background in gp120 ELISA
Symptoms: Negative control wells show a high signal, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Antibody Concentration Too High | Perform a checkerboard titration to determine the optimal concentration for both capture and detection antibodies. |
| Insufficient Blocking | Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). Consider trying a different blocking agent (e.g., switch from BSA to casein). |
| Inadequate Washing | Increase the number of wash cycles to 5 and add 0.05% Tween-20 to the wash buffer. |
| Secondary Antibody Cross-Reactivity | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other proteins in the sample. |
| Improper Plate Coating | Ensure the plate coating protocol is followed precisely, including the recommended buffer, concentration, and incubation time. |
Experimental Protocol: Checkerboard Titration for Antibody Optimization
A checkerboard titration is a systematic method to determine the optimal concentrations of both the capture and detection antibodies in a sandwich ELISA.
-
Coat the Plate: Coat the wells of a 96-well plate with serial dilutions of the capture antibody (e.g., ranging from 0.1 to 10 µg/mL).
-
Block: Block the plate with a suitable blocking buffer.
-
Add Antigen: Add a constant, saturating concentration of the gp120 antigen to all wells.
-
Add Detection Antibody: Add serial dilutions of the detection antibody (e.g., ranging from 0.05 to 5 µg/mL) to the wells.
-
Add Substrate and Read: Add the enzyme substrate and measure the signal.
-
Analyze: The optimal antibody concentrations will be those that provide the highest signal-to-noise ratio (signal in the presence of antigen divided by the signal in the absence of antigen).
Issue 2: Non-Specific Bands in gp120 Western Blot
Symptoms: Multiple unexpected bands appear on the blot, making it difficult to identify the specific gp120 band.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive Antibody Concentration | Reduce the concentration of the primary and/or secondary antibody. A control blot without the primary antibody can help identify non-specific binding from the secondary antibody. |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with agitation. Ensure the blocking solution is freshly prepared. |
| Insufficient Washing | Increase the duration and volume of the washing steps. Consider using a stronger detergent like NP-40 if Tween-20 is not sufficient. |
| Membrane Choice | If using a PVDF membrane, which has a high protein binding capacity, consider switching to a nitrocellulose membrane to reduce background. |
Visual Guides
Logical Workflow for Troubleshooting High Background
References
Technical Support Center: Addressing Viral Resistance to gp120 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 gp120 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of viral resistance to gp120 inhibitors?
A1: Viral resistance to gp120 inhibitors primarily arises from mutations within the HIV-1 envelope glycoprotein (B1211001) (gp120). These mutations can interfere with inhibitor binding or allow the virus to enter host cells despite the presence of the inhibitor. Key mechanisms include:
-
Alterations in the Inhibitor Binding Site: Amino acid substitutions in or near the inhibitor's binding pocket on gp120 can reduce the inhibitor's affinity, rendering it less effective. For some inhibitors, mutations surrounding the Phe-43 cavity of gp120 are critical.[1]
-
Changes in gp120 Conformation: Mutations in various domains of gp120, including the V1, V2, V3, C2, and C4 regions, can induce conformational changes that either prevent the inhibitor from binding effectively or facilitate CD4 receptor and co-receptor engagement through alternative means.[1][2][3]
-
Accelerated Viral Entry Kinetics: Some mutations in gp120 can lead to a more rapid fusion of the viral and cellular membranes, allowing the virus to enter the host cell before the inhibitor can effectively block the process.[4]
Q2: Are there common mutational pathways that confer resistance to gp120 inhibitors?
A2: Yes, specific mutations and mutational patterns are associated with resistance to different classes of gp120 inhibitors. While some mutations are specific to a particular inhibitor, others can confer broad resistance. It is important to note that often a combination of mutations is required to achieve high-level resistance.
Q3: What is the first step I should take if I observe resistance to my gp120 inhibitor in an in vitro experiment?
A3: The first step is to sequence the env gene of the resistant viral strain to identify potential resistance-conferring mutations in gp120. Comparing the sequence to the parental, sensitive strain will highlight the amino acid changes that have emerged under selective pressure.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments involving gp120 inhibitors.
Issue 1: Inconsistent results in HIV-1 neutralization assays.
-
Possible Cause 1: Inaccurate Virus Titer.
-
Troubleshooting Step: Re-titer your pseudovirus stock. The infectivity of the virus should be accurately determined to ensure that a consistent amount is used in each assay. A common method is to measure the 50% tissue culture infectious dose (TCID50). For luciferase-based assays, the relative luminescence units (RLU) should be in the optimal range (e.g., 50,000-150,000 RLU) and at least 10 times the background.
-
-
Possible Cause 2: Cell Line Issues.
-
Troubleshooting Step: Ensure your target cells (e.g., TZM-bl) are healthy and at the correct passage number. Cell viability and confluency can significantly impact assay results. Regularly check for mycoplasma contamination.
-
-
Possible Cause 3: Reagent Variability.
-
Troubleshooting Step: Use freshly prepared media and supplements. Ensure the concentration of reagents like DEAE-Dextran, which enhances infectivity, is optimized and consistent across experiments.
-
Issue 2: Failure to generate specific site-directed mutants of gp120.
-
Possible Cause 1: Inefficient PCR Amplification.
-
Troubleshooting Step: Optimize your PCR conditions, including annealing temperature, extension time (1 minute/kb of plasmid length), and the number of cycles (typically 16-18 cycles for site-directed mutagenesis). The use of a high-fidelity polymerase is crucial to prevent unintended mutations.
-
-
Possible Cause 2: Incomplete Digestion of Parental Plasmid.
-
Troubleshooting Step: Ensure complete digestion of the methylated parental plasmid by incubating with DpnI for at least 1-2 hours at 37°C. Incomplete digestion will result in a high background of non-mutated clones.
-
-
Possible Cause 3: Poor Primer Design.
-
Troubleshooting Step: Design primers between 25 and 45 bases in length with the desired mutation in the center. The melting temperature (Tm) should be ≥78°C, and the primers should have a minimum GC content of 40% and terminate in a G or C.
-
Issue 3: Low signal or high background in gp120-CD4 binding assays (ELISA-based).
-
Possible Cause 1: Inefficient Protein Coating.
-
Troubleshooting Step: Optimize the concentration of the coated protein (e.g., soluble CD4) and the coating buffer conditions (pH, ionic strength). Ensure adequate incubation time and temperature for efficient coating.
-
-
Possible Cause 2: Insufficient Blocking.
-
Troubleshooting Step: Use an effective blocking buffer (e.g., non-fat milk or BSA in PBS-T) and ensure complete coverage of the well surface to minimize non-specific binding of gp120 or detection antibodies.
-
-
Possible Cause 3: Suboptimal Antibody Concentrations.
-
Troubleshooting Step: Titrate the primary (anti-gp120) and secondary (enzyme-conjugated) antibodies to determine the optimal concentrations that provide a high signal-to-noise ratio.
-
Quantitative Data Summary
The following table summarizes key mutations in HIV-1 gp120 that have been associated with resistance to specific inhibitors. IC50 fold change indicates the increase in the concentration of the inhibitor required to inhibit 50% of viral replication compared to the wild-type virus.
| Inhibitor Class | Inhibitor Example | Key Resistance Mutations in gp120 | IC50 Fold Change (Approximate) | Reference(s) |
| CD4-Binding Site Inhibitors | BMS-806 (Temsavir) | S375H, M426L, M475I | >10 | |
| T257A, F382L | Variable | |||
| Co-receptor Binding Inhibitors | Maraviroc (CCR5 antagonist) | Mutations in V3 loop | Variable | |
| Attachment Inhibitors | Fostemsavir | S375N, M426L, M434I | >100 |
Key Experimental Protocols
HIV-1 Env-Pseudotyped Virus Production and Titration
This protocol describes the generation of single-round infectious pseudoviruses, a safe and effective tool for studying HIV-1 entry and neutralization.
Materials:
-
293T/17 cells
-
Env-expressing plasmid
-
Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6 or PEI)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
TZM-bl cells
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Britelite Plus)
Protocol:
-
Cell Seeding: Seed 3-8 x 10^6 293T/17 cells in a T-75 flask 20-24 hours prior to transfection. The cells should be 50-80% confluent on the day of transfection.
-
Transfection: Co-transfect the 293T/17 cells with the Env-expressing plasmid and the Env-deficient backbone plasmid at a 1:2 ratio (e.g., 4 µg Env plasmid and 8 µg backbone plasmid).
-
Virus Harvest: Harvest the supernatant containing the pseudovirus 48-72 hours post-transfection. Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Virus Titration:
-
Prepare serial dilutions of the pseudovirus supernatant.
-
Seed TZM-bl cells in a 96-well plate (10,000 cells/well) in the presence of DEAE-Dextran.
-
Add the virus dilutions to the cells and incubate for 48 hours.
-
Measure luciferase activity using a luminometer.
-
Calculate the virus titer as TCID50/mL.
-
Site-Directed Mutagenesis of the env Gene
This protocol allows for the introduction of specific mutations into the env gene to study their effect on inhibitor sensitivity.
Materials:
-
Plasmid containing the wild-type env gene
-
Mutagenic forward and reverse primers
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Protocol:
-
Primer Design: Design complementary primers (25-45 bp) containing the desired mutation in the center.
-
PCR Amplification: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. Use a low cycle number (16-18 cycles) to minimize secondary mutations.
-
DpnI Digestion: Digest the PCR product with DpnI at 37°C for 1-2 hours to remove the parental, methylated plasmid DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any other mutations by Sanger sequencing.
gp120-CD4 Binding ELISA
This assay quantifies the binding of gp120 to its primary receptor, CD4, and can be used to assess the impact of inhibitors or mutations on this interaction.
Materials:
-
96-well ELISA plate
-
Recombinant soluble CD4 (sCD4)
-
Recombinant gp120
-
Blocking buffer (e.g., 3% BSA in PBS-T)
-
Primary antibody (e.g., anti-gp120 monoclonal antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
Protocol:
-
Coating: Coat the ELISA plate with sCD4 overnight at 4°C.
-
Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.
-
Binding:
-
For inhibitor studies: Pre-incubate gp120 with serial dilutions of the inhibitor.
-
Add the gp120 (or gp120-inhibitor mixture) to the sCD4-coated wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add the primary anti-gp120 antibody. Incubate for 1 hour.
-
Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
-
Development: Wash the plate, add TMB substrate, and stop the reaction with a stop solution.
-
Readout: Measure the absorbance at 450 nm using a plate reader.
Visualizations
Caption: HIV-1 entry pathway and the action of gp120 inhibitors.
Caption: Workflow for the production of HIV-1 Env-pseudotyped viruses.
Caption: Logical workflow for identifying resistance mutations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. HIV entry inhibitors: mechanisms of action and resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutations in gp120 contribute to the resistance of human immunodeficiency virus type 1 to membrane-anchored C-peptide maC46 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of gp120-IN-1 and Alternative Entry Inhibitors Against Primary HIV-1 Isolates
A detailed guide for researchers and drug development professionals on the validation and comparison of small-molecule inhibitors targeting the HIV-1 envelope glycoprotein (B1211001) gp120.
This guide provides a comparative analysis of the investigational gp120 inhibitor, gp120-IN-1, and other notable entry inhibitors that target the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor. The primary focus is on the validation of these compounds against a variety of primary HIV-1 isolates, which is a critical step in assessing their potential clinical utility due to the high genetic diversity of the virus.
Mechanism of Action: Targeting the Phe43 Cavity
This compound and the compared alternative small-molecule inhibitors function as HIV-1 entry inhibitors. Their mechanism of action involves binding to a highly conserved pocket on gp120, known as the "Phe43 cavity." This cavity is a crucial site for the interaction with the CD4 receptor on host T-cells. By occupying this pocket, these inhibitors prevent the initial attachment of the virus to the host cell, a critical first step in the HIV-1 lifecycle. This blockage of the gp120-CD4 interaction effectively neutralizes the virus before it can enter and infect the cell.
Performance Against Primary HIV-1 Isolates
The following table summarizes the in vitro antiviral activity of this compound and a selection of alternative gp120 inhibitors against various primary HIV-1 isolates. The data, presented as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, are compiled from multiple studies. It is important to note that a direct head-to-head comparison of all listed compounds in a single study against the same panel of primary isolates is not currently available in the public domain. Therefore, the presented data should be interpreted as a compilation of individual validation studies.
| Compound | Inhibitor Class | Reported IC50/EC50 Range against Primary HIV-1 Isolates (µM) | Cytotoxicity (CC50 in µM) | Reference/Source |
| This compound | gp120 Inhibitor | IC50: 2.2 µM (against pseudotype viruses from primary isolates) | 100.90 | [Data not from a direct primary isolate panel] |
| BMS-378806 | Attachment Inhibitor | EC50: Median of 0.04 µM against a panel of subtype B clinical isolates[1][2] | > 225[1] | [1][2] |
| NBD-556 | CD4-Mimetic | IC50: 100 µM against HIV-1 YU2[3] | Not Reported | [3] |
| NBD-14204 | CD4-Mimetic | IC50: 0.24 - 0.9 µM against a panel of clinical isolates[4][5][6] | Not Reported | [4][5][6] |
| NBD-14208 | CD4-Mimetic | IC50: 0.66 - 5.7 µM against a panel of clinical isolates[4][5][6] | Not Reported | [4][5][6] |
| JRC-II-191 | CD4-Mimetic | IC50: 54 µM against HIV-1 YU2[3] | Not Reported | [3] |
Experimental Protocols
The evaluation of gp120 inhibitors against primary HIV-1 isolates is typically conducted using a single-round infectivity assay with Env-pseudotyped viruses. The TZM-bl reporter cell line is commonly used for this purpose.
Single-Round Infectivity Assay using TZM-bl Reporter Cells
Objective: To determine the concentration at which a compound inhibits 50% of viral entry (IC50) for a panel of Env-pseudotyped viruses derived from primary HIV-1 isolates.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes)
-
Env-pseudotyped viruses (generated by co-transfecting 293T cells with an Env-expressing plasmid from a primary HIV-1 isolate and an Env-deficient HIV-1 backbone vector)
-
Test compounds (e.g., this compound) serially diluted
-
Cell culture medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.
-
Neutralization Reaction: In a separate plate, mix the serially diluted compounds with a standardized amount of Env-pseudotyped virus. Incubate this mixture for 1 hour at 37°C to allow the inhibitor to bind to the viral envelope.
-
Infection: After the pre-incubation, add the virus-compound mixture to the TZM-bl cells. Also include control wells with virus only (no compound) and cells only (no virus). DEAE-Dextran is added to enhance viral infectivity.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luciferase Assay: After incubation, remove the culture medium and lyse the cells. Add luciferase substrate to each well.
-
Data Acquisition: Measure the luminescence in each well using a luminometer. The relative light units (RLU) are proportional to the level of viral entry.
-
Data Analysis: Calculate the percent neutralization for each compound concentration by comparing the RLU of the test wells to the RLU of the virus control wells. The IC50 value is determined by plotting the percent neutralization against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Mechanism
To further clarify the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for inhibitor validation.
Caption: Mechanism of gp120 inhibitor action.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Entry Inhibitor in Development [natap.org]
- 3. Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to the HIV-1 Entry Inhibitors: gp120-IN-1 versus BMS-378806
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of inhibition for two small molecule HIV-1 entry inhibitors, gp120-IN-1 and BMS-378806. Both compounds target the viral envelope glycoprotein (B1211001) gp120, a critical component in the initial stages of HIV-1 infection. This document summarizes their inhibitory activities, cytotoxic profiles, and the experimental methodologies used to determine these parameters.
Mechanism of Inhibition: Targeting the Phe43 Cavity of gp120
Both this compound and BMS-378806 exert their antiviral activity by interfering with the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor. This interaction is the first and most critical step in the viral entry process. The binding site for both inhibitors is located within a conserved pocket on gp120 known as the "Phe43 cavity," so named because it accommodates the phenylalanine residue at position 43 of the CD4 receptor. By occupying this cavity, these inhibitors prevent the necessary conformational changes in gp120 that are required for subsequent binding to the co-receptor (CCR5 or CXCR4) and eventual fusion of the viral and cellular membranes.
This compound , identified as compound 4e in a study by Senapathi and colleagues, is a 1,2,3,4-tetrahydropyrimidine derivative.[1] Its mechanism is described as the inhibition of gp120-mediated virus entry by targeting this crucial Phe43 cavity.[1]
BMS-378806 is a well-characterized attachment inhibitor that binds directly to gp120. This binding event prevents the glycoprotein from interacting with the CD4 receptor on the host cell. While some studies suggest a competitive inhibition mechanism, others indicate that BMS-378806 binds to gp120 and allosterically prevents the conformational changes necessary for CD4 binding.
References
Navigating HIV-1 Resistance: A Comparative Analysis of gp120-IN-1's Cross-Resistance Profile
For Immediate Release
[City, State] – [Date] – In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), the emergence of drug resistance remains a critical challenge. The development of novel antiretrovirals with unique mechanisms of action is paramount. This guide provides a comprehensive comparison of the cross-resistance profile of the investigational gp120 inhibitor, gp120-IN-1, with other established antiretroviral agents. This analysis is intended for researchers, scientists, and drug development professionals engaged in the field of HIV therapeutics.
Introduction to this compound
This compound is an experimental small molecule inhibitor that targets the HIV-1 envelope glycoprotein (B1211001) gp120. This protein is essential for the virus's entry into host cells, as it facilitates the initial attachment to the CD4 receptor on the surface of T-helper cells.[1][2] By binding to gp120, this compound is designed to block this crucial interaction, thereby preventing viral entry and subsequent replication. This mechanism places this compound in the class of HIV-1 entry inhibitors.
Understanding Antiretroviral Cross-Resistance
Cross-resistance occurs when a mutation in the viral genome that confers resistance to one drug also reduces the susceptibility to other, often related, drugs. This phenomenon is a major consideration in the clinical management of HIV-1 infection, as it can limit future treatment options. The cross-resistance profile of a new antiretroviral agent is a key determinant of its potential clinical utility.
Resistance to antiretroviral drugs is assessed through two primary methodologies: genotypic and phenotypic assays.[3][4][5] Genotypic assays identify specific mutations in the viral genes known to be associated with drug resistance. Phenotypic assays directly measure the ability of the virus to replicate in the presence of varying concentrations of a drug.[6][7][8]
Cross-Resistance Profile of gp120 Inhibitors
Due to the limited availability of specific cross-resistance data for the investigational compound this compound, this guide will utilize data from the well-characterized gp120 attachment inhibitor, fostemsavir (B1673582) (the prodrug of temsavir), as a representative for this class of drugs. Fostemsavir also targets gp120 to prevent viral attachment.
Extensive clinical data has demonstrated that gp120-directed attachment inhibitors, like fostemsavir, generally do not exhibit cross-resistance with other classes of antiretroviral drugs.[2] This is attributed to their unique mechanism of action, which targets a viral protein not addressed by other drug classes.
Comparison with Other Antiretroviral Classes
The following table summarizes the expected cross-resistance profile of a gp120 inhibitor, using fostemsavir as a proxy, against various classes of antiretroviral drugs. The data is presented as the fold-change in the 50% inhibitory concentration (IC50) for resistant strains compared to the wild-type virus. A fold-change of 1 indicates no change in susceptibility, while higher values indicate reduced susceptibility.
| Antiretroviral Class | Representative Drug(s) | Expected Cross-Resistance with gp120 Inhibitors (Fold-Change in IC50) | Rationale |
| Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) | Zidovudine, Lamivudine, Tenofovir | ~1 | NRTIs target the reverse transcriptase enzyme, a different viral target than gp120. |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Efavirenz, Nevirapine, Rilpivirine | ~1 | NNRTIs also target the reverse transcriptase enzyme at a different site from NRTIs, and a different target from gp120 inhibitors.[9] |
| Protease Inhibitors (PIs) | Lopinavir/ritonavir, Darunavir/cobicistat | ~1 | PIs inhibit the viral protease enzyme, which is involved in the maturation of new virus particles, a distinct step from viral entry. |
| Integrase Strand Transfer Inhibitors (INSTIs) | Raltegravir, Dolutegravir, Bictegravir | ~1 | INSTIs block the integration of the viral DNA into the host cell's genome, a post-entry event. |
| CCR5 Antagonists | Maraviroc | ~1 | CCR5 antagonists are also entry inhibitors, but they target the host cell's CCR5 co-receptor, not the viral gp120 protein. Clinical data shows a lack of cross-resistance.[10] |
| Fusion Inhibitors | Enfuvirtide (T-20) | ~1 | Fusion inhibitors target the gp41 protein, which mediates the fusion of the viral and cellular membranes, a subsequent step after gp120-CD4 binding. |
| CD4-directed Post-Attachment Inhibitors | Ibalizumab | ~1 | Ibalizumab is a monoclonal antibody that binds to the CD4 receptor, preventing the conformational changes required for viral entry after the initial attachment. Its target is distinct from gp120. |
Note: The fold-change values are approximations based on published literature for fostemsavir and the general understanding of antiretroviral resistance mechanisms. Specific values can vary depending on the specific viral strains and assay conditions.
Signaling Pathways and Experimental Workflows
To determine the cross-resistance profile of a novel antiretroviral agent like this compound, a series of in vitro experiments are conducted. The general workflow involves generating or obtaining viral strains with known resistance mutations to other antiretrovirals and then testing the susceptibility of these strains to the new agent.
The signaling pathway of HIV-1 entry and the points of inhibition for different classes of entry inhibitors are illustrated below. This diagram highlights the distinct targets that minimize the likelihood of cross-resistance.
Detailed Experimental Protocols
Phenotypic Resistance Assay (Recombinant Virus Assay)
-
Cloning of Viral Genes: The protease, reverse transcriptase, and envelope (env) genes are amplified from patient-derived plasma HIV-1 RNA or from laboratory strains with known resistance mutations.
-
Creation of Recombinant Viruses: The amplified viral genes are inserted into a proviral DNA vector that lacks the corresponding gene.
-
Virus Production: The recombinant vector is transfected into a suitable cell line (e.g., HEK293T) to produce replication-defective viral particles that contain the patient-derived or mutant genes. These viral particles also typically contain a reporter gene, such as luciferase, for easy quantification of infection.
-
Infection and Drug Susceptibility Testing: Target cells (e.g., TZM-bl cells) are infected with the recombinant viruses in the presence of serial dilutions of the antiretroviral drug being tested (e.g., this compound).
-
Quantification of Viral Replication: After a set incubation period (e.g., 48 hours), viral replication is measured by quantifying the reporter gene activity (e.g., luciferase assay) or another viral marker (e.g., p24 antigen ELISA).
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold-change in IC50 is determined by dividing the IC50 for the resistant virus by the IC50 for a wild-type reference virus.
Genotypic Resistance Assay (Sanger Sequencing)
-
RNA Extraction: HIV-1 RNA is extracted from patient plasma. A plasma viral load of at least 500-1000 copies/mL is generally required.[3]
-
Reverse Transcription and PCR Amplification: The viral RNA is reverse-transcribed into complementary DNA (cDNA). The specific gene of interest (e.g., the env gene for gp120 inhibitors) is then amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified DNA is sequenced using the Sanger dideoxy chain-termination method.
-
Sequence Analysis: The resulting nucleotide sequence is compared to a wild-type HIV-1 reference sequence to identify mutations.
-
Interpretation: The identified mutations are cross-referenced with databases of known drug resistance mutations (e.g., the Stanford University HIV Drug Resistance Database) to predict the level of resistance to various antiretroviral drugs.
Conclusion
The available evidence for the gp120 inhibitor class strongly suggests that this compound will have a favorable cross-resistance profile, with minimal to no cross-resistance to other existing classes of antiretroviral drugs. This is a significant advantage, as it indicates that this compound could be a valuable treatment option for patients who have developed resistance to other therapies. Further in vitro and clinical studies are necessary to confirm the specific cross-resistance profile of this compound and to fully elucidate its role in the future of HIV-1 treatment.
References
- 1. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 2. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 4. HIV Genotypic Resistance Assay [testguide.labmed.uw.edu]
- 5. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Resistance tests | HIV i-Base [i-base.info]
- 7. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 8. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 9. Resistance profile and cross-resistance of HIV-1 among patients failing a non-nucleoside reverse transcriptase inhibitor-containing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Power of Two: Synergistic Effects of GP120 Inhibitors and Reverse Transcriptase Inhibitors in HIV-1 Therapy
A Comparison Guide for Researchers and Drug Development Professionals
The combination of antiviral agents with different mechanisms of action is a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection. This approach not only enhances therapeutic efficacy but also helps to mitigate the development of drug resistance. This guide provides a comparative overview of the synergistic effects observed when combining GP120 inhibitors, a class of entry inhibitors, with reverse transcriptase inhibitors (RTIs), a mainstay of current HIV-1 treatment regimens. While specific data for the investigational compound GP120-IN-1 in combination therapy is not yet publicly available, this guide draws upon established principles and data from functionally similar compounds to illustrate the potential of this therapeutic strategy.
Mechanisms of Action: A Dual Assault on the HIV-1 Lifecycle
GP120 inhibitors and reverse transcriptase inhibitors target two distinct and critical stages of the HIV-1 replication cycle, providing a strong rationale for their combined use.
GP120 Inhibitors: Blocking the Gateway
GP120 is a glycoprotein (B1211001) on the surface of the HIV-1 envelope that is essential for the virus to enter host cells. It facilitates the initial attachment of the virus to the CD4 receptor on the surface of T-helper cells[1]. GP120 inhibitors act by binding to this viral protein, preventing its interaction with the CD4 receptor and thereby blocking the first step of viral entry into the host cell[1].
Reverse Transcriptase Inhibitors: Halting Viral Replication
Once inside the host cell, HIV-1 uses the enzyme reverse transcriptase to convert its RNA genome into DNA, a process crucial for the virus to integrate its genetic material into the host cell's genome and replicate. Reverse transcriptase inhibitors (RTIs) disrupt this process. They are broadly categorized into two main classes:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These compounds are analogues of the natural building blocks of DNA. When incorporated into the growing viral DNA chain, they act as chain terminators, preventing the completion of the DNA synthesis[2].
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These inhibitors bind to a different site on the reverse transcriptase enzyme, causing a conformational change that inactivates it and prevents it from functioning[2].
Synergistic Interactions: Greater Than the Sum of Their Parts
The combination of a GP120 inhibitor and a reverse transcriptase inhibitor has been shown to produce synergistic effects, meaning the combined antiviral activity is greater than the sum of the effects of each drug used alone. This synergy is a key factor in the success of combination therapies[3].
Quantitative Analysis of Synergy
The level of synergy between two drugs is often quantified using the Combination Index (CI), calculated from data obtained in checkerboard assays. The CI provides a quantitative measure of the interaction between two drugs:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The strength of the synergy can be further categorized based on the CI value. For instance, a CI value between 0.1 and 0.4 often indicates strong synergism.
| Drug Combination Example | HIV-1 Strain | Combination Index (CI) | Level of Synergy | Reference |
| WG-am (GP120 inhibitor) + Raltegravir (Integrase Inhibitor) | Drug-Sensitive JFRL | 0.253 (at ED90) | Strong Synergism | |
| WG-am (GP120 inhibitor) + Tenofovir (NRTI) | Drug-Sensitive JFRL | 0.623 (at ED90) | Moderate Synergism | |
| WG-am (GP120 inhibitor) + Efavirenz (NNRTI) | Drug-Sensitive JFRL | 0.628 (at ED90) | Moderate Synergism | |
| WG-am (GP120 inhibitor) + Darunavir (Protease Inhibitor) | Drug-Sensitive JFRL | 0.264 (at ED90) | Strong Synergism |
Note: The table presents data for the dipeptide WG-am, which exhibits a dual mechanism of action including GP120 inhibition, in combination with various antiretrovirals. This data is illustrative of the potential for synergistic interactions between entry inhibitors and other classes of anti-HIV drugs.
Experimental Protocols
The assessment of synergistic effects between antiviral agents is typically conducted using in vitro cell-based assays. The following is a generalized protocol for a checkerboard assay, a common method for evaluating drug synergy.
Checkerboard Assay Protocol
Objective: To determine the in vitro synergistic, additive, or antagonistic effect of a GP120 inhibitor in combination with a reverse transcriptase inhibitor against HIV-1 replication.
Materials:
-
Target cells (e.g., TZM-bl cell line)
-
HIV-1 viral stock
-
GP120 inhibitor (Drug A) stock solution
-
Reverse transcriptase inhibitor (Drug B) stock solution
-
Cell culture medium
-
96-well microplates
-
Luciferase assay reagent (for TZM-bl cells)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with target cells at an appropriate density and incubate overnight.
-
Drug Dilution: Prepare serial dilutions of Drug A (GP120 inhibitor) and Drug B (RTI) in cell culture medium.
-
Checkerboard Setup: Add the diluted drugs to the 96-well plate in a checkerboard format. Each well will contain a unique combination of concentrations of Drug A and Drug B. Include wells with each drug alone and wells with no drugs as controls.
-
Viral Infection: Add a standardized amount of HIV-1 virus to each well.
-
Incubation: Incubate the plates for a period that allows for viral replication (e.g., 48 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication in each well. For TZM-bl cells, this is typically done by measuring luciferase activity, which is induced by the HIV-1 Tat protein.
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration and combination.
-
Determine the 50% effective concentration (EC50) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using a suitable software program (e.g., CalcuSyn) to determine the nature of the drug interaction.
-
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Dual inhibition of HIV-1 by a GP120 inhibitor and a reverse transcriptase inhibitor.
Caption: Workflow of a checkerboard assay to determine drug synergy.
Caption: Conceptual representation of a synergistic drug interaction.
Conclusion
The combination of GP120 inhibitors with reverse transcriptase inhibitors represents a powerful strategy in the fight against HIV-1. By targeting two distinct phases of the viral lifecycle, this approach can lead to synergistic antiviral activity, potentially resulting in more potent viral suppression and a higher barrier to the development of resistance. The experimental frameworks outlined in this guide provide a basis for the continued evaluation of novel drug combinations, which will be essential for the future of HIV-1 therapy. As new compounds like this compound advance through the drug development pipeline, their potential for synergistic interactions with existing antiretrovirals will be a critical area of investigation.
References
- 1. HIV Entry Inhibitors and Their Potential in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinations of reverse transcriptase, protease, and integrase inhibitors can be synergistic in vitro against drug-sensitive and RT inhibitor-resistant molecular clones of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming gp120 Binding Affinity: A Comparative Guide to Small Molecule Inhibitors using Surface Plasmon Resonance
For researchers and drug development professionals engaged in HIV research, understanding the binding affinity of small molecule inhibitors to the viral envelope glycoprotein (B1211001) gp120 is a critical step in the development of novel entry inhibitors. Surface Plasmon Resonance (SPR) is a powerful, label-free technology that provides real-time quantitative data on biomolecular interactions. This guide provides a comparative analysis of the binding affinity of known gp120 inhibitors, alongside a detailed experimental protocol for confirming these interactions using SPR.
While a specific inhibitor designated "gp120-IN-1" is not extensively characterized in publicly available literature, this guide will focus on well-documented small molecule inhibitors that target gp120, providing a framework for evaluating novel compounds.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of select small molecule inhibitors and the natural ligand, soluble CD4 (sCD4), to HIV-1 gp120. The equilibrium dissociation constant (KD) is a measure of binding affinity, where a lower KD value indicates a stronger interaction.
| Compound/Molecule | Target | Method | Reported KD/Ki (nM) | Reference |
| BMS-378806 | gp120JRFL | Scintillation Proximity Assay (SPA) | 21.1 ± 1.9 (Kd) | [1][2] |
| gp120JRFL | SPA-based competition assay | 24.9 ± 0.8 (Ki) | [1] | |
| NBD-556 | coree gp120 | Surface Plasmon Resonance (SPR) | ~20-fold higher affinity than for full-length gp120 | [3][4] |
| coremin gp120 | Surface Plasmon Resonance (SPR) | Substantially weaker than to coree | ||
| Soluble CD4 (sCD4) | gp120JRFL | Scintillation Proximity Assay (SPA) | 28 ± 3.5 | |
| gp120BH10 | Scintillation Proximity Assay (SPA) | 22 ± 6 |
Experimental Protocol: Surface Plasmon Resonance (SPR) for gp120-Small Molecule Interaction
This protocol outlines a general procedure for determining the binding kinetics and affinity of a small molecule inhibitor to gp120 using SPR.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, SA, or NTA sensor chip)
-
Recombinant HIV-1 gp120 protein
-
Small molecule inhibitor (analyte)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Activation reagents: 0.4 M 1-ethyl-3-(3-diaminopropyl) carbodiimide (B86325) (EDC) and 0.1 M N-hydroxysuccinimide (NHS)
-
Deactivation reagent: 1 M Ethanolamine-HCl, pH 8.5
-
Regeneration solution (e.g., Glycine-HCl pH 2.0, MgCl2)
2. Ligand Immobilization:
-
Chip Activation: Equilibrate the sensor chip with running buffer. Activate the surface of the experimental flow cell by injecting a 1:1 mixture of EDC/NHS for 7 minutes. The reference flow cell should be activated and deactivated without ligand immobilization to serve as a control.
-
Ligand Preparation: Dilute the recombinant gp120 protein in the immobilization buffer to a concentration of 10-50 µg/mL. The optimal pH for immobilization should be determined empirically to promote electrostatic interaction with the sensor surface.
-
Immobilization: Inject the gp120 solution over the activated flow cell. The target immobilization level will depend on the molecular weights of the ligand and analyte but is typically in the range of 2000-5000 Response Units (RU) for initial experiments.
-
Deactivation: Inject the ethanolamine-HCl solution to deactivate any remaining active esters on the surface.
3. Analyte Binding Analysis:
-
Analyte Preparation: Prepare a dilution series of the small molecule inhibitor in running buffer. A typical concentration range might be from 0.1 to 100 times the expected KD.
-
Binding Measurement: Inject the different concentrations of the small molecule inhibitor over both the experimental (gp120-immobilized) and reference flow cells at a constant flow rate (e.g., 30 µL/min). Include several buffer-only injections (blanks) for double referencing.
-
Association and Dissociation: Monitor the association of the analyte during the injection, followed by the dissociation phase where running buffer flows over the chip. The duration of each phase should be sufficient to observe the binding and unbinding events.
-
Regeneration: After each analyte injection, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without damaging the immobilized gp120.
4. Data Analysis:
-
Reference Subtraction: Subtract the signal from the reference flow cell from the signal of the experimental flow cell to correct for non-specific binding and bulk refractive index changes.
-
Blank Subtraction: Subtract the average signal from the buffer-only injections from the referenced sensorgrams.
-
Kinetic Analysis: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical Surface Plasmon Resonance experiment for determining the binding affinity of a small molecule inhibitor to gp120.
Caption: Workflow of a Surface Plasmon Resonance experiment for gp120 binding analysis.
References
- 1. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
A Researcher's Guide to the Comparative Analysis of gp120-IN-1 Against Diverse HIV-1 Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting a comparative analysis of the HIV-1 entry inhibitor, gp120-IN-1, against various gp120 subtypes. While specific comparative data for this compound is not extensively available in the public domain, this document outlines the necessary experimental protocols, data presentation structures, and conceptual diagrams to facilitate such a study.
Introduction to this compound
This compound (also known as compound 4e) is a novel, small-molecule inhibitor targeting the HIV-1 envelope glycoprotein (B1211001) gp120. It is designed to bind within the "Phe43 cavity," a critical pocket involved in the interaction between gp120 and the host cell's CD4 receptor. By occupying this site, this compound allosterically prevents the conformational changes in gp120 necessary for viral attachment and subsequent entry into the host cell. The compound has demonstrated potent anti-HIV-1 activity with a reported IC50 of 2.2 µM and a CC50 of 100.90 µM[1].
The high genetic diversity of HIV-1, which is categorized into different subtypes or clades, presents a significant challenge to the development of broadly effective antiretroviral therapies. The gp120 protein is highly variable between these clades, which can affect the binding and efficacy of inhibitors. Therefore, a thorough comparative analysis of this compound against a panel of gp120 subtypes is essential to evaluate its potential as a broad-spectrum HIV-1 entry inhibitor.
Data Presentation: A Framework for Comparative Efficacy
To systematically evaluate the performance of this compound against different HIV-1 subtypes, experimental data should be organized into clear and concise tables. The following templates are provided as a standard for data presentation.
Table 1: Antiviral Activity of this compound against a Panel of Pseudotyped HIV-1 Strains
| HIV-1 Subtype | Virus Strain | Coreceptor Tropism | IC50 (µM) ± SD | CC50 (µM) ± SD | Selectivity Index (SI = CC50/IC50) |
| B | NL4-3 | X4 | Data to be determined | Data to be determined | Data to be determined |
| B | JR-FL | R5 | Data to be determined | Data to be determined | Data to be determined |
| C | ZM53M | R5 | Data to be determined | Data to be determined | Data to be determined |
| C | 92BR025 | R5 | Data to be determined | Data to be determined | Data to be determined |
| A/E | 93TH975 | R5 | Data to be determined | Data to be determined | Data to be determined |
| A | 92UG037 | R5 | Data to be determined | Data to be determined | Data to be determined |
| G | 92NG083 | R5 | Data to be determined | Data to be determined | Data to be determined |
Table 2: In Vitro Cytotoxicity Profile of this compound
| Cell Line | Cell Type | CC50 (µM) ± SD |
| TZM-bl | HeLa (CD4+, CCR5+, CXCR4+) | Data to be determined |
| SUP-T1 | T-cell lymphoma (CD4+, CXCR4+) | 100.90[1] |
| PMBCs | Primary Human Blood Cells | Data to be determined |
Experimental Protocols
The following are detailed methodologies for key experiments required to generate the comparative data for this compound.
Pseudovirus Production and Titration
Objective: To produce a panel of replication-defective HIV-1 pseudoviruses expressing the envelope glycoproteins from different subtypes.
Materials:
-
HEK293T cells
-
Env-expressing plasmids for various HIV-1 subtypes
-
An Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
TZM-bl cells (for titration)
-
Luciferase assay reagent (e.g., Bright-Glo™)
Procedure:
-
Seed HEK293T cells in a T-75 flask and culture overnight to achieve 70-80% confluency.
-
Co-transfect the HEK293T cells with the Env-expressing plasmid and the pSG3ΔEnv backbone plasmid at a 1:3 ratio using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours post-transfection.
-
Harvest the culture supernatant containing the pseudoviruses and clarify by centrifugation to remove cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
To determine the virus titer, prepare serial dilutions of the pseudovirus supernatant and infect TZM-bl cells in a 96-well plate.
-
After 48 hours of incubation, measure the luciferase activity in the TZM-bl cell lysates. The titer is expressed as relative light units (RLU) per milliliter.
Single-Round Viral Entry Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the panel of HIV-1 pseudoviruses.
Materials:
-
TZM-bl cells
-
Panel of titrated HIV-1 pseudoviruses
-
This compound (stock solution in DMSO)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Luciferase assay reagent
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the pseudovirus preparation (at a dilution that yields a consistent RLU signal) with the various concentrations of this compound for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
Measure the luciferase activity in the cell lysates.
-
The percent inhibition is calculated relative to the virus-only control wells. The IC50 value is determined by non-linear regression analysis of the dose-response curve.
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
TZM-bl cells (or other relevant cell lines)
-
This compound (stock solution in DMSO)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of this compound to the cells.
-
Incubate for the same duration as the viral entry assay (e.g., 48 hours).
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
The CC50 value is calculated from the dose-response curve, representing the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for understanding the mechanism of action of this compound and the experimental workflow for its evaluation.
References
Head-to-Head Comparison: GP120-IN-1 and Maraviroc - A Guide for Researchers
An objective analysis of two distinct HIV-1 entry inhibitors, this guide provides a head-to-head comparison of the gp120-targeting compound GP120-IN-1 and the CCR5 antagonist maraviroc (B1676071). This document is intended for researchers, scientists, and drug development professionals, offering a summary of their mechanisms of action, in vitro efficacy, safety profiles, and the experimental methodologies used for their evaluation.
Executive Summary
Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a multi-step process that presents several targets for therapeutic intervention. This guide compares two small molecule inhibitors that disrupt this process at different stages: this compound, a research compound that directly targets the viral envelope glycoprotein (B1211001) gp120, and maraviroc, an FDA-approved drug that acts on the host cell co-receptor CCR5. While maraviroc is a well-characterized clinical agent, this compound represents a promising preclinical candidate. This comparison aims to provide a clear overview of their respective attributes based on available experimental data.
Mechanism of Action
The fundamental difference between this compound and maraviroc lies in their molecular targets. This compound is a direct-acting antiviral that binds to the virus itself, while maraviroc is a host-directed agent.
This compound is a potent inhibitor of the HIV-1 envelope glycoprotein gp120.[1] It is designed to target the "Phe43 cavity," a conserved pocket on gp120 that is crucial for the interaction with the host cell's primary receptor, CD4.[2][3][4] By occupying this cavity, this compound is believed to prevent the conformational changes in gp120 that are necessary for CD4 binding, thereby inhibiting the initial attachment of the virus to the host cell.
Maraviroc , in contrast, is a non-competitive antagonist of the human C-C chemokine receptor type 5 (CCR5), a co-receptor utilized by R5-tropic HIV-1 strains for entry. Maraviroc binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding induces a conformational change in the extracellular loops of CCR5, which in turn prevents their recognition and interaction by the viral gp120 protein. Consequently, maraviroc allosterically inhibits the binding of gp120 to the co-receptor, a critical step for the fusion of the viral and cellular membranes.
In Vitro Efficacy and Cytotoxicity
The potency and safety of antiviral compounds are critical parameters in their evaluation. The following tables summarize the available quantitative data for this compound and maraviroc.
| Compound | Assay Type | Cell Line | Virus Strain/Target | IC50 | Reference |
| This compound | Antiviral Activity | SUP-T1 | HIV-1 (Clade C, 93IN101) | 2.2 µM | [1] |
| Maraviroc | Antiviral Activity | TZM-bl | HIV-1 BaL (R5) | 0.0002 µM (0.2 nM) | |
| Maraviroc | Antiviral Activity | PBMCs | 43 Primary Isolates (R5) | Mean MIC90: 2.0 nM | |
| Maraviroc | Binding Inhibition | HEK-293 (CCR5) | MIP-1α | 3.3 nM | |
| Maraviroc | Binding Inhibition | HEK-293 (CCR5) | MIP-1β | 7.2 nM | |
| Maraviroc | Binding Inhibition | HEK-293 (CCR5) | RANTES | 5.2 nM | |
| Table 1: Comparative In Vitro Antiviral and Inhibitory Activity. |
| Compound | Assay Type | Cell Line | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | Cytotoxicity (MTT) | SUP-T1 | 100.90 µM | ~45.9 | [1] |
| Maraviroc | Cytotoxicity | Various | >10 µM (No detectable cytotoxicity) | >50,000 (based on 0.2 nM IC50) | |
| Table 2: Comparative In Vitro Cytotoxicity and Selectivity Index. |
Resistance Profile
The emergence of drug resistance is a major challenge in HIV-1 therapy. The mechanisms of resistance to this compound and maraviroc are expected to differ due to their distinct targets.
This compound: As this compound targets a specific cavity on the viral gp120 protein, resistance would likely arise from mutations within or near the "Phe43 cavity" that reduce the binding affinity of the inhibitor. The high conservation of this cavity is a key advantage for inhibitors targeting this site, as mutations may impair the virus's ability to bind to CD4 and thus reduce viral fitness.
Maraviroc: Resistance to maraviroc can occur through two primary mechanisms:
-
Co-receptor switching: The virus may switch its tropism from using CCR5 to using the CXCR4 co-receptor, for which maraviroc has no activity.
-
Mutations in gp120: The virus can acquire mutations in the V3 loop of gp120 that allow it to utilize the maraviroc-bound conformation of CCR5 for entry.
Experimental Protocols
Standardized experimental protocols are crucial for the reliable evaluation and comparison of antiviral compounds.
Antiviral Activity Assay (TZM-bl Reporter Gene Assay)
This assay is commonly used to determine the 50% inhibitory concentration (IC50) of antiviral drugs against HIV-1.
Methodology:
-
Cell Preparation: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of the test compound are added to the wells.
-
Virus Infection: A standardized amount of HIV-1 is added to the wells.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry and gene expression.
-
Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and, by inference, their viability and proliferation. It is commonly used to determine the 50% cytotoxic concentration (CC50) of a compound.
Methodology:
-
Cell Seeding: The chosen cell line (e.g., SUP-T1 for this compound) is seeded in a 96-well plate.
-
Compound Exposure: Serial dilutions of the test compound are added to the cells, which are then incubated for a defined period.
-
MTT Addition: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is added to each well.
-
Formazan Formation: Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Conclusion
This compound and maraviroc represent two distinct and valuable strategies for inhibiting HIV-1 entry. Maraviroc is a clinically validated CCR5 antagonist with high potency and a favorable safety profile for the treatment of R5-tropic HIV-1 infection. Its host-directed mechanism of action presents a high barrier to the development of resistance through viral mutation of the target. This compound, a preclinical candidate, directly targets the highly conserved Phe43 cavity of the viral gp120 protein. This approach has the potential to be effective against a broader range of HIV-1 strains, irrespective of their co-receptor tropism. While the in vitro potency of this compound is lower than that of maraviroc, its good selectivity index suggests a favorable therapeutic window. Further research is warranted to fully elucidate the potential of gp120 inhibitors like this compound as future antiretroviral agents. This guide provides a foundational comparison to aid researchers in understanding the relative merits and mechanisms of these two classes of HIV-1 entry inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The HIV-1 Env gp120 Inner Domain Shapes the Phe43 Cavity and the CD4 Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The HIV-1 Env gp120 Inner Domain Shapes the Phe43 Cavity and the CD4 Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of gp120-IN-1 on the gp120-gp41 Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The non-covalent interaction between the HIV-1 envelope glycoproteins gp120 and gp41 is a critical step in viral entry and a key target for antiretroviral drug development. This guide provides a comparative analysis of gp120-IN-1, a small molecule inhibitor, and its potential impact on this interaction relative to other known inhibitors. While direct experimental data on the effect of this compound on the gp120-gp41 interaction is not publicly available, this guide synthesizes information on its mechanism of action and compares it with data from other well-characterized inhibitors.
Introduction to this compound
This compound is a potent HIV-1 entry inhibitor that functions by targeting the gp120 surface glycoprotein (B1211001). Its mechanism of action involves binding to the "Phe43 cavity," a conserved pocket on gp120 that is crucial for the interaction with the host cell receptor, CD4. By occupying this site, this compound is thought to prevent the conformational changes in gp120 that are necessary for subsequent binding to co-receptors and the fusion-promoting activity of gp41.
The gp120-gp41 Interaction in HIV-1 Entry
The HIV-1 entry process is a multi-step cascade initiated by the binding of gp120 to the CD4 receptor on the surface of target immune cells. This binding triggers a series of conformational changes in gp120, exposing a binding site for a co-receptor (either CCR5 or CXCR4). The subsequent interaction with the co-receptor induces further conformational changes that ultimately lead to the exposure of the fusion peptide on the associated gp41 transmembrane glycoprotein. This exposure facilitates the insertion of the fusion peptide into the host cell membrane, initiating the fusion of the viral and cellular membranes and allowing the viral core to enter the cell. The non-covalent association between gp120 and gp41 is crucial for maintaining the structural integrity of the envelope glycoprotein complex and for transmitting the conformational changes from gp120 to gp41.
Figure 1. HIV-1 entry signaling pathway.
Comparative Analysis of Inhibitors
This section compares this compound with other inhibitors targeting the gp120-gp41 axis. The data is presented in tabular format for easy comparison. It is important to note the absence of direct binding affinity data for this compound on the gp120-gp41 interaction itself.
Small Molecule Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 (Viral Entry) | Effect on gp120-gp41 Interaction |
| This compound | gp120 (Phe43 cavity) | Prevents CD4-induced conformational changes | 2.2 µM | Not experimentally determined |
| BMS-378806 | gp120 (CD4 binding pocket) | Allosterically inhibits CD4 binding and subsequent conformational changes | 0.014 µM | Stabilizes the pre-fusion conformation of the gp120/gp41 complex, preventing dissociation[1] |
Peptide and Protein-Based Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 (Viral Entry) | Effect on gp120-gp41 Interaction |
| Griffithsin | gp120 (Oligomannose glycans) | Binds to glycans on gp120, preventing interaction with CD4 | 0.3 nM | Indirectly prevents conformational changes that would lead to gp41 activation |
| C37 | gp41 (HR1 domain) | Binds to the HR1 domain of gp41, preventing the formation of the six-helix bundle required for fusion | 18.2 nM (in cell-cell fusion assay)[2] | Directly inhibits a late-stage conformational change in gp41, downstream of the initial gp120-gp41 interaction dynamics |
Experimental Protocols for Assessing gp120-gp41 Interaction
To quantitatively assess the impact of inhibitors like this compound on the gp120-gp41 interaction, several biophysical and cellular assays can be employed.
Co-Immunoprecipitation (Co-IP)
This technique is used to determine if two proteins (in this case, gp120 and gp41) are bound to each other within a cell lysate.
Protocol:
-
Cell Lysis: Co-transfect cells with plasmids expressing gp120 and gp41. After incubation, lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Add an antibody specific to one of the proteins (e.g., anti-gp120) to the cell lysate and incubate to allow the antibody to bind to its target.
-
Complex Capture: Add protein A/G-coupled beads to the lysate. These beads will bind to the antibody, thus capturing the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the second protein (e.g., anti-gp41). The presence of a band for gp41 indicates that it was bound to gp120.
-
Inhibitor Assessment: To assess the effect of an inhibitor, the inhibitor is added to the cell lysate during the immunoprecipitation step. A decrease in the amount of co-immunoprecipitated gp41 in the presence of the inhibitor would suggest that the inhibitor disrupts the gp120-gp41 interaction.
Figure 2. Co-immunoprecipitation workflow.
Förster Resonance Energy Transfer (FRET)-based Assay
FRET is a mechanism describing energy transfer between two light-sensitive molecules. This assay can be adapted to measure the proximity of gp120 and gp41.
Protocol:
-
Protein Labeling: Genetically fuse a donor fluorophore (e.g., CFP) to one protein (e.g., gp120) and an acceptor fluorophore (e.g., YFP) to the other (e.g., gp41).
-
Expression: Co-express the fluorescently tagged proteins in cells.
-
FRET Measurement: If gp120 and gp41 are in close proximity (i.e., interacting), excitation of the donor fluorophore will result in energy transfer to the acceptor fluorophore, which will then emit light. The ratio of acceptor to donor emission is measured.
-
Inhibitor Assessment: Addition of an inhibitor that disrupts the gp120-gp41 interaction will lead to a decrease in the FRET signal, as the distance between the fluorophores will increase.
Figure 3. FRET-based assay principle.
Cell-Cell Fusion Assay
This assay measures the ability of HIV-1 Env-expressing cells to fuse with cells expressing CD4 and a co-receptor.
Protocol:
-
Cell Lines: Use two cell lines:
-
Effector cells: Expressing HIV-1 gp120/gp41.
-
Target cells: Expressing CD4 and a co-receptor (CCR5 or CXCR4), and containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a Tat-inducible promoter.
-
-
Co-culture: Mix the effector and target cells in the presence of varying concentrations of the inhibitor.
-
Fusion and Reporter Activation: If fusion occurs, the Tat protein from the effector cells will enter the target cells and activate the expression of the reporter gene.
-
Signal Measurement: After a period of incubation, measure the reporter gene activity (e.g., luminescence or colorimetric signal).
-
Data Analysis: A decrease in the reporter signal in the presence of the inhibitor indicates inhibition of cell-cell fusion. The IC50 value can be calculated from the dose-response curve.
Conclusion
This compound represents a promising class of HIV-1 entry inhibitors targeting a key interaction site on the gp120 glycoprotein. While its inhibitory effect on viral entry is established, its direct impact on the gp120-gp41 interaction remains to be experimentally quantified. The experimental protocols outlined in this guide provide a framework for such investigations. A direct comparison of this compound with other inhibitors, such as BMS-378806, using these assays would provide valuable insights into its precise mechanism of action and its potential as a therapeutic agent. Future studies should focus on generating these critical datasets to fully elucidate the role of this compound in disrupting the intricate machinery of HIV-1 entry.
References
Safety Operating Guide
Personal protective equipment for handling gp120-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of gp120-IN-1, a potent HIV-1 gp120 inhibitor. The following procedures are based on best practices for handling potent small molecule compounds in a laboratory setting.[1][2][3] Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, these guidelines are derived from general principles of laboratory safety and chemical handling.[4][5][6][7][8]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection.[8] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Primary Protection | Safety Goggles | Must meet ANSI Z87.1 standards to protect against chemical splashes.[6][7] |
| Lab Coat | Fire-resistant, long-sleeved, and fully buttoned to protect skin and clothing. | |
| Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving may be necessary for added protection.[6][7] Gloves should be changed immediately upon contamination. | |
| Closed-Toe Shoes | Substantial footwear to protect against spills and falling objects.[5][6] | |
| Secondary Protection (Based on Risk Assessment) | Face Shield | To be worn in addition to safety goggles when there is a significant splash hazard.[5][6] |
| Respiratory Protection | A respirator (e.g., N95 or higher) may be required if working with the solid compound outside of a certified chemical fume hood or if aerosolization is possible.[5][7] | |
| Disposable Gown/Apron | For added protection against spills of concentrated solutions. |
Operational Plan: Handling and Experimental Workflow
The handling of potent compounds like this compound requires careful planning and execution to minimize exposure risk.[2][3]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired solid this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.[9] |
| Liquid Waste | Solutions containing this compound should be collected in a dedicated, labeled liquid waste container.[9] Do not pour down the drain. The container must be compatible with the solvent used. |
| Contaminated Labware | Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound are considered chemically contaminated waste and should be placed in a designated hazardous waste container.[9] |
| Empty Containers | Empty stock bottles should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[10] The rinsed bottle can then be disposed of according to institutional guidelines. |
All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous waste.[9][10][11] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Spill Response Plan
Caption: Immediate steps to take in the event of a this compound spill.
References
- 1. escopharma.com [escopharma.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
